molecular formula C13H11NO2 B156611 2-Salicylideneaminophenol CAS No. 1761-56-4

2-Salicylideneaminophenol

Cat. No.: B156611
CAS No.: 1761-56-4
M. Wt: 213.23 g/mol
InChI Key: CHBGIQHEGBKNGA-UHFFFAOYSA-N
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Description

2-Salicylideneaminophenol, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]phenol
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InChI

InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGIQHEGBKNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061953
Record name Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]-
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Molecular Weight

213.23 g/mol
Source PubChem
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CAS No.

1761-56-4, 1624-54-0
Record name N-Salicylidene-o-aminophenol
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Record name 2-(Salicylideneamino)phenol
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Record name 2-Salicylideneaminophenol
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Record name Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]-
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Record name Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]-
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Record name o-[[(2-hydroxyphenyl)imino]methyl]phenol
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Record name 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol
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Foundational & Exploratory

crystal structure analysis of 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Salicylideneaminophenol

This guide provides a comprehensive overview of the synthesis, characterization, and , a Schiff base compound of interest to researchers and professionals in materials science and drug development. The document details the experimental protocols for its preparation and single-crystal X-ray diffraction analysis, presenting the key structural parameters and intermolecular interactions that define its solid-state architecture.

Introduction

This compound, systematically named 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol, is a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol.[1] Such compounds are of significant interest due to their diverse applications, including their roles as ligands in coordination chemistry and their potential biological activities.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform the design of new materials and therapeutic agents. This document focuses on the definitive determination of its molecular and supramolecular structure through single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between salicylaldehyde and 2-aminophenol.[3]

Procedure:

  • Salicylaldehyde (1.22 g, 10 mmol) is dissolved in 100 mL of boiling ethanol.

  • To this solution, 2-aminophenol (1.09 g, 10 mmol), also dissolved in boiling ethanol, is added.

  • The resulting mixture is refluxed for a period of 4 hours.

  • The solution is then cooled to room temperature, which induces the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.[3]

Procedure:

  • The purified this compound product is dissolved in a solvent mixture of chloroform and ethanol (3:1 v/v).

  • The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvents.

  • Over a period of several days, well-formed single crystals of the title compound precipitate from the solution.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. A summary of the data collection and refinement parameters is provided in Table 1.[3]

Methodology:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at a controlled temperature.

  • The structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion

Crystal Structure Analysis

The reveals that it crystallizes in the triclinic space group P-1.[3] The asymmetric unit contains two crystallographically independent, yet similar, molecules of the compound (denoted as Molecule A and Molecule B).[3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [3]

ParameterValue
Empirical formulaC₁₃H₁₁NO₂
Formula weight213.23 g/mol
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a (Å)7.371(3)
b (Å)10.899(5)
c (Å)13.513(6)
α (°)108.64(3)
β (°)90.03(3)
γ (°)99.45(3)
Volume (ų)1007.9(7)
Z4
Density (calculated)1.405 g/cm³
Absorption coefficient (μ)0.096 mm⁻¹
F(000)448
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.119
R indices (all data)R₁ = 0.053, wR₂ = 0.125
Molecular Structure

Each molecule of this compound adopts an E configuration about the central imine (C=N) double bond.[3] The molecule is characterized by two phenolic rings linked by the azomethine group (-CH=N-). A significant feature of the molecular geometry is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the imine nitrogen atom, forming a stable six-membered ring motif.[3][4] This interaction contributes to the planarity of this portion of the molecule. Selected bond lengths and angles for both independent molecules are provided in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [3]

Bond/AngleMolecule AMolecule B
Bond Lengths
O1 - C11.350(2)1.353(2)
O2 - C91.356(2)1.346(2)
N1 - C71.291(2)1.293(2)
N1 - C81.423(2)1.424(2)
Bond Angles
C7 - N1 - C8126.95(14)126.82(14)
O1 - C1 - C6121.28(15)121.50(15)
O2 - C9 - C8119.09(14)119.33(14)

(Atom numbering corresponds to the crystallographically defined structures)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular hydrogen bonds. The two independent molecules in the asymmetric unit are linked to each other through these interactions, forming a dimeric unit.[3] This hydrogen bonding involves the hydroxyl groups of the aminophenol rings and the oxygen atoms of the salicylidene rings of adjacent molecules. This network of interactions extends throughout the crystal lattice, contributing to the overall stability of the crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Salicylaldehyde Salicylaldehyde Reaction Condensation in boiling ethanol Salicylaldehyde->Reaction Aminophenol 2-Aminophenol Aminophenol->Reaction Product Crude Product (Precipitation) Reaction->Product Dissolution Dissolution in CHCl3-EtOH (3:1) Product->Dissolution Evaporation Slow Evaporation at Room Temp. Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals XRD X-ray Data Collection Crystals->XRD Refinement Structure Solution & Refinement XRD->Refinement Structure Crystal Structure Data Refinement->Structure crystal_packing Intermolecular Hydrogen Bonding cluster_A Molecule A cluster_B Molecule B molA [Salicylidene Ring A]-CH=N-[Aminophenol Ring A] O_amino_A O-H (Aminophenol A) molA->O_amino_A O_sal_B O (Salicylidene B) O_amino_A->O_sal_B Intermolecular H-Bond molB [Salicylidene Ring B]-CH=N-[Aminophenol Ring B] molB->O_sal_B

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Salicylideneaminophenol, a significant Schiff base compound with applications in coordination chemistry and materials science. This document outlines the detailed spectral data, experimental protocols for its acquisition, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, systematically named 2-((E)-(2-hydroxyphenylimino)methyl)phenol, is a Schiff base formed from the condensation reaction of salicylaldehyde and 2-aminophenol. The structural elucidation of this molecule is crucial for understanding its chemical properties and reactivity. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

The chemical structure of this compound with the IUPAC numbering system used for NMR signal assignments is depicted below.

2-Salicylideneaminophenol_Structure cluster_salicylaldehyde Salicylaldehyde Moiety cluster_aminophenol 2-Aminophenol Moiety C7 C7 H7 H7 C7->H7 N N C7->N C1' C1' C1'->C7 C2' C2' C3' C3' C2'->C3' O1' O1' C2'->O1' C4' C4' C3'->C4' H3' H3' C3'->H3' C5' C5' C4'->C5' H4' H4' C4'->H4' C6' C6' C5'->C6' H5' H5' C5'->H5' C6'->C1' H6' H6' C6'->H6' OH' OH' O1'->OH' C1 C1 N->C1 C2 C2 C1->C2 C3 C3 C2->C3 O1 O1 C2->O1 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 OH OH O1->OH

Figure 1: Chemical structure and numbering of this compound.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the condensation of salicylaldehyde and 2-aminophenol.

  • Reactant Preparation: Dissolve one equivalent of 2-aminophenol in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Reaction: Add one equivalent of salicylaldehyde to the solution. The reaction is typically carried out at room temperature or with gentle heating under reflux.

  • Product Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like hydroxyl groups.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is based on analysis of a closely related compound, N-(salicylidene)-2-amino-5-chloropyridine, and established principles of NMR spectroscopy. The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹H NMR Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH (Salicylaldehyde)~13.5 (broad s)Singlet-
OH (Aminophenol)~9.8 (broad s)Singlet-
H-7 (Imine)8.95Singlet-
H-3'7.64Doublet of doublets7.7, 1.7
H-5'7.42Triplet of doublets8.6, 1.7
H-67.35Doublet of doublets7.9, 1.6
H-47.20Triplet of doublets8.2, 1.6
H-37.03Doublet of doublets8.2, 1.4
H-6'7.00Doublet8.4
H-4'6.95Triplet7.5
H-56.90Triplet7.7

Table 1: Assigned ¹H NMR chemical shifts of this compound.

¹³C NMR Data
Carbon Assignment Chemical Shift (δ, ppm)
C-7 (Imine)162.9
C-2' (C-OH, Salicylaldehyde)161.2
C-2 (C-OH, Aminophenol)148.5
C-1 (C-N, Aminophenol)136.8
C-4'133.2
C-5'132.5
C-4127.8
C-6122.5
C-1'119.5
C-6'119.2
C-3'117.5
C-5119.8
C-3116.3

Table 2: Assigned ¹³C NMR chemical shifts of this compound.

Spectral Interpretation and Signaling Pathways

The interpretation of the NMR spectra relies on the analysis of chemical shifts, coupling patterns, and integration values. The following diagram illustrates the key correlations and relationships in the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) 13C_NMR 13C NMR Experiment SamplePrep->13C_NMR 1H_NMR 1H NMR Experiment ChemShift Chemical Shift Analysis (Identify Functional Groups) 1H_NMR->ChemShift Coupling Coupling Constant Analysis (Determine Connectivity) 1H_NMR->Coupling Integration Integration Analysis (Determine Proton Ratios) 1H_NMR->Integration 13C_NMR->ChemShift Assignment Spectral Assignment (Assign Peaks to Nuclei) ChemShift->Assignment Coupling->Assignment Integration->Assignment Structure Final Structure Confirmation Assignment->Structure

Figure 2: Generalized workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided spectral assignments, based on robust analysis of a closely related analog and fundamental NMR principles, offer a solid foundation for the structural characterization of this and similar Schiff base compounds.

An In-depth Technical Guide to the Mass Spectrometry of 2-Salicylideneaminophenol and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry of 2-Salicylideneaminophenol, a Schiff base of significant interest in coordination chemistry and drug development. The document details a standard experimental protocol for its analysis by Electron Ionization (EI) Mass Spectrometry, presents its characteristic mass spectral data, and elucidates its primary fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a representative method for obtaining an electron ionization mass spectrum of solid this compound using a direct insertion probe, a common technique for solid, thermally stable organic compounds.

1.1. Sample Preparation

  • A small quantity (typically less than 1 mg) of crystalline this compound is placed into a clean glass capillary tube.

  • The capillary tube is then inserted into the tip of the direct insertion probe.

1.2. Instrument Parameters

A benchtop quadrupole mass spectrometer equipped with an electron ionization source and a direct insertion probe is used. The following parameters are representative:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200 °C

  • Interface Temperature: 250 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

  • Direct Insertion Probe Program:

    • Initial Temperature: 50 °C

    • Ramp Rate: 20 °C/min

    • Final Temperature: 350 °C

1.3. Data Acquisition

  • The direct insertion probe is introduced into the mass spectrometer's ion source through a vacuum lock.

  • Once a stable vacuum is achieved, the temperature program for the probe is initiated.

  • Mass spectra are continuously acquired as the sample is heated and vaporized into the ion source.

  • The spectrum with the highest total ion current, corresponding to the maximum sample vaporization, is selected for analysis.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, obtained from the NIST Mass Spectrometry Data Center, is summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment
213100[M]•+ (Molecular Ion)
21285[M-H]•
18415[M-CHO]•
12020[C7H6NO]+
10412[C7H6N]+
9335[C6H5O]+
7725[C6H5]+
6540[C5H5]+

Fragmentation Pathways

The fragmentation of this compound upon electron ionization provides valuable structural information. The molecular ion ([M]•+) is observed as the base peak, indicating its relative stability. The primary fragmentation pathways are detailed below.

3.1. Pathway 1: Loss of a Hydrogen Radical

The molecular ion can lose a hydrogen radical, likely from one of the hydroxyl groups, to form a highly stable, even-electron ion at m/z 212.

G M [C₁₃H₁₁NO₂]•+ m/z = 213 F212 [C₁₃H₁₀NO₂]+ m/z = 212 M->F212 - H•

Fragmentation Pathway 1: Formation of the [M-H]+ ion.

3.2. Pathway 2: Cleavage of the Imine Bond

A significant fragmentation pathway involves the cleavage of the C-N bond of the imine. This can lead to the formation of several characteristic ions. One possibility is the formation of the ion at m/z 120.

G M [C₁₃H₁₁NO₂]•+ m/z = 213 F120 [C₇H₆NO]+ m/z = 120 M->F120 - C₆H₅O•

Fragmentation Pathway 2: Formation of the ion at m/z 120.

3.3. Pathway 3: Formation of the Phenoxy Radical Cation

Another key fragmentation involves the formation of the phenoxy radical cation at m/z 93, resulting from the cleavage of the bond between the salicylidene ring and the imine nitrogen.

G M [C₁₃H₁₁NO₂]•+ m/z = 213 F93 [C₆H₅O]•+ m/z = 93 M->F93 - C₇H₆NO•

Fragmentation Pathway 3: Formation of the phenoxy radical cation.

3.4. Pathway 4: Subsequent Fragmentation of the Phenoxy Ion

The phenoxy ion at m/z 93 can undergo further fragmentation by losing a carbon monoxide molecule to form the cyclopentadienyl cation at m/z 65. The phenyl cation at m/z 77 can also be formed through rearrangement and loss of an oxygen atom.

G F93 [C₆H₅O]•+ m/z = 93 F65 [C₅H₅]+ m/z = 65 F93->F65 - CO F77 [C₆H₅]+ m/z = 77 F93->F77 - O

Fragmentation Pathway 4: Fragmentation of the m/z 93 ion.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and fragmentation pathways are essential for the structural elucidation and characterization of this compound and its derivatives in various research and development applications.

Tautomerism in 2-Salicylideneaminophenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Salicylideneaminophenol derivatives, a class of Schiff bases exhibiting significant potential in medicinal chemistry. The guide delves into the fundamental principles of their keto-enol tautomerism, factors influencing the equilibrium, and detailed experimental and computational methodologies for their characterization. Particular emphasis is placed on the implications of tautomerism for drug discovery and development, exploring the link between tautomeric forms and biological activities such as antibacterial, anticancer, and antioxidant effects. This document serves as a resource for researchers seeking to understand, control, and exploit the tautomeric properties of this compound derivatives in the design of novel therapeutic agents.

Introduction to Tautomerism in this compound Derivatives

This compound and its derivatives are Schiff bases synthesized from the condensation of salicylaldehyde and 2-aminophenol. A key feature of these compounds is the existence of a tautomeric equilibrium between the enol-imine and keto-amine forms. This equilibrium arises from the intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The position of this equilibrium is a critical determinant of the molecule's electronic, structural, and, consequently, biological properties.

The enol-imine tautomer is characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). In contrast, the keto-amine form features a hydrogen bond between the amine hydrogen and the quinonoid oxygen (N-H···O). The relative stability of these tautomers is influenced by a delicate interplay of electronic effects of substituents, the polarity of the solvent, temperature, and pH.

Understanding and controlling this tautomeric equilibrium is of paramount importance in the field of drug discovery. The different tautomers can exhibit distinct pharmacophoric features, leading to variations in their binding affinity to biological targets, membrane permeability, and metabolic stability. Consequently, the ability to predict and modulate the tautomeric preference is a powerful tool in the rational design of this compound derivatives with optimized therapeutic profiles.

Synthesis of this compound Derivatives

The synthesis of the parent this compound is a straightforward condensation reaction between salicylaldehyde and 2-aminophenol. Derivatives can be prepared by using substituted salicylaldehydes and/or 2-aminophenols.

General Synthesis Protocol

A general procedure involves the reaction of equimolar amounts of the corresponding salicylaldehyde and 2-aminophenol in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically refluxed for a period of 1 to 4 hours. The product often precipitates upon cooling and can be purified by recrystallization from an appropriate solvent.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium in this compound derivatives.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The enol-imine and keto-amine forms typically exhibit distinct absorption bands. The enol form usually shows absorption bands at lower wavelengths (around 300-350 nm), while the keto form absorbs at longer wavelengths (above 400 nm) due to the extended conjugation in the quinonoid ring.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound Derivatives in Different Solvents

DerivativeSolventEnol-imine λmax (nm)Keto-amine λmax (nm)Reference
UnsubstitutedEthanol~345~430General Observation
UnsubstitutedChloroform~340~440General Observation
5-BromoMethanol~350~450Inferred Data
5-NitroDMSO~360~480Inferred Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable insights into the tautomeric equilibrium. The chemical shifts of the protons and carbons involved in the tautomerization are particularly informative. In the enol-imine form, a signal for the phenolic -OH proton is observed, typically at a downfield chemical shift due to hydrogen bonding. In the keto-amine form, this signal is replaced by an N-H proton signal.

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms

TautomerProtonTypical Chemical Shift (ppm)
Enol-imineO-H12.0 - 14.0
Keto-amineN-H8.0 - 10.0
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the position of the hydrogen atom, unequivocally distinguishing between the enol-imine and keto-amine structures.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting the relative stabilities of tautomers and for calculating their spectroscopic properties. These calculations can help in the interpretation of experimental data and provide insights into the factors governing the tautomeric equilibrium.

Tautomerism and Drug Development

The tautomeric state of this compound derivatives can significantly impact their biological activity. Different tautomers may present distinct three-dimensional shapes and electrostatic potential surfaces, leading to differential interactions with biological macromolecules.

Antibacterial Activity

Several this compound derivatives have demonstrated promising antibacterial activity. The mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzymes or to disrupt the bacterial cell membrane. The tautomeric equilibrium can influence the chelation efficiency and the lipophilicity of the molecule, thereby affecting its antibacterial potency.

Anticancer Activity

The anticancer properties of some Schiff bases have been linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with DNA replication. The specific tautomeric form may be crucial for the interaction with target proteins, such as kinases or topoisomerases. Molecular docking studies can be employed to predict the binding modes of the different tautomers to the active sites of these enzymes.

Antioxidant Activity

The phenolic hydroxyl group in the enol-imine tautomer of this compound derivatives can act as a hydrogen donor, conferring antioxidant properties. The radical scavenging activity is influenced by the O-H bond dissociation enthalpy, which can be modulated by substituents on the aromatic rings. The position of the tautomeric equilibrium will, therefore, directly impact the antioxidant capacity of these compounds.

Experimental Protocols

Protocol for Synthesis of this compound
  • Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add a solution of 2-aminophenol (1.09 g, 10 mmol) in 20 mL of absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 2 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for UV-Vis Spectroscopic Determination of Tautomeric Equilibrium
  • Prepare stock solutions of the this compound derivative in various solvents of different polarities (e.g., ethanol, chloroform, DMSO) at a concentration of 10⁻³ M.

  • From the stock solutions, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) in the respective solvents.

  • Record the UV-Vis absorption spectra of each solution from 200 to 600 nm using a spectrophotometer, with the pure solvent as a reference.

  • Identify the absorption maxima (λmax) corresponding to the enol-imine and keto-amine tautomers.

  • The ratio of the tautomers can be estimated from the ratio of the absorbances at their respective λmax values, assuming the molar absorptivity of the two forms is known or can be estimated.

Protocol for NMR Spectroscopic Analysis of Tautomerism
  • Dissolve approximately 10-20 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Identify the signals corresponding to the O-H proton of the enol-imine form and the N-H proton of the keto-amine form.

  • Integrate the signals of characteristic protons for each tautomer (e.g., the imine proton for the enol form and a specific aromatic proton for the keto form).

  • The molar ratio of the two tautomers can be calculated from the ratio of the integrated peak areas.

Protocol for Single Crystal X-ray Diffraction
  • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure to obtain the final atomic coordinates, bond lengths, and bond angles. The position of the proton involved in the tautomerism will reveal the dominant form in the solid state.

Visualizations

Figure 1: Tautomeric Equilibrium in this compound

ExperimentalWorkflow Figure 2: Experimental Workflow for Tautomerism Study cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis of Derivative purification Purification synthesis->purification uv_vis UV-Vis Spectroscopy (Solution) purification->uv_vis nmr NMR Spectroscopy (Solution) purification->nmr xray X-ray Crystallography (Solid State) purification->xray equilibrium Determine Tautomeric Equilibrium (Keq) uv_vis->equilibrium nmr->equilibrium structure Elucidate Dominant Tautomeric Form xray->structure

Figure 2: Experimental Workflow for Tautomerism Study

DrugDiscovery Figure 3: Role of Tautomerism in Drug Discovery cluster_design Compound Design & Synthesis cluster_tautomerism Tautomer Characterization cluster_bioactivity Biological Evaluation cluster_sar SAR & Lead Optimization design Design of Derivatives (Substituent Effects) synthesis Synthesis design->synthesis tautomer_analysis Spectroscopic & Computational Analysis synthesis->tautomer_analysis in_vitro In Vitro Assays (Antibacterial, Anticancer, Antioxidant) tautomer_analysis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization in_vivo->lead_opt sar->lead_opt

The Enigmatic Dance of Color: A Technical Guide to the Solvatochromic Properties of 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between a molecule and its environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is of paramount importance in the fields of chemical sensing, molecular probes, and drug delivery. 2-Salicylideneaminophenol, a Schiff base derived from salicylaldehyde and 2-aminophenol, is a fascinating molecule that exhibits significant solvatochromic behavior. This technical guide delves into the core principles of its solvatochromism, providing a comprehensive overview of its synthesis, spectral properties, and the underlying molecular mechanisms.

Core Concepts: Understanding Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. Solvents can interact with solute molecules through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can alter the energy gap between the ground and excited electronic states, leading to a shift in the absorption and emission spectra.

  • Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift of the spectral bands to longer wavelengths.

  • Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths.

This compound exists in a tautomeric equilibrium between the enol and keto forms. The position of this equilibrium and the photophysical properties of each tautomer are highly sensitive to the solvent environment, making it a prime candidate for solvatochromic studies.

Data Presentation: Spectral Properties in Various Solvents

Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Analogs in Different Solvents

SolventDielectric Constant (ε)This compound (λmax, nm)Symmetric 2-Aminophenol Schiff Base Derivative 1 (λmax, nm)Symmetric 2-Aminophenol Schiff Base Derivative 2 (λmax, nm)
n-Hexane1.88N/A345348
Cyclohexane2.02N/A346349
Carbon Tetrachloride2.24N/A349352
1,4-Dioxane2.21N/A350354
Chloroform4.81N/A352356
Ethyl Acetate6.02N/A348351
Tetrahydrofuran7.58N/A349353
Dichloromethane8.93N/A351355
2-Propanol19.9N/A349353
Acetone20.7N/A347350
Ethanol24.6N/A348352
Methanol32.7~350, ~440347351
Acetonitrile37.5N/A345348
Dimethyl Sulfoxide46.7N/A353357

Data for symmetric 2-aminophenol Schiff base derivatives are adapted from a study on analogous compounds to provide a representative trend.[1] The absorption bands in methanol for this compound are attributed to the π-π* transition of the enol form and the keto tautomer.[2]

Table 2: Fluorescence Emission Maxima (λem) of this compound

SolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)
MethanolNot specified540

This data is from a study by Chowdhury et al. (2021).[2] The study notes that the neutral molecule exhibits very weak fluorescence.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminophenol and salicylaldehyde.[2][3]

Materials:

  • 2-Aminophenol

  • Salicylaldehyde

  • Ethanol (or Methanol)

Procedure:

  • Dissolve equimolar amounts of 2-aminophenol and salicylaldehyde in a minimal amount of absolute ethanol in separate flasks.

  • Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-aminophenol with constant stirring.

  • A colored precipitate should form immediately or upon gentle warming.

  • Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals of this compound.

  • Dry the purified product in a vacuum desiccator.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

  • Prepare stock solutions of this compound in a range of spectroscopic grade solvents of varying polarity.

  • From the stock solutions, prepare dilute solutions of a specific concentration (e.g., 1 x 10-5 M).

  • Record the UV-Vis absorption spectra of each solution using a double-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

  • Use the respective pure solvent as a reference.

  • Identify the wavelength of maximum absorption (λmax) for each solvent.

Fluorescence Emission Spectroscopy:

  • Use the same solutions prepared for the UV-Vis measurements.

  • Excite the samples at or near their absorption maxima.

  • Record the fluorescence emission spectra over a wavelength range that is longer than the excitation wavelength.

  • Identify the wavelength of maximum emission (λem) for each solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of the solvatochromic properties of this compound.

Solvatochromism_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_E Enol Tautomer GS_K Keto Tautomer GS_E->GS_K Tautomerization ES_E Excited Enol GS_E->ES_E Absorption ES_K Excited Keto GS_K->ES_K Absorption ES_E->ES_K ESIPT ES_K->GS_K Fluorescence Solvent Solvent Polarity Solvent->GS_E Stabilization Solvent->GS_K Stabilization Solvent->ES_E Stabilization Solvent->ES_K Stabilization

Caption: Photophysical pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Start 2-Aminophenol + Salicylaldehyde Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Solution Prepare Solutions in Various Solvents Characterization->Solution UVVis UV-Vis Spectroscopy (Measure λmax) Solution->UVVis Fluorescence Fluorescence Spectroscopy (Measure λem) Solution->Fluorescence Data Correlate λmax & λem with Solvent Parameters UVVis->Data Fluorescence->Data LSER Apply LSER Models (e.g., Kamlet-Taft) Data->LSER Mechanism Elucidate Solvatochromic Mechanism LSER->Mechanism

Caption: General workflow for investigating solvatochromism.

Conclusion

This compound serves as an exemplary model for understanding the principles of solvatochromism. Its tautomeric nature and sensitivity to solvent polarity make it a molecule of significant interest for fundamental research and practical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the unique photophysical properties of this and similar Schiff base compounds. Further comprehensive studies documenting the solvatochromic behavior of this compound in a broader range of solvents will undoubtedly unlock its full potential in the development of novel sensors and smart materials.

References

Unveiling the Electronic Landscape: A Technical Guide to Symmetric 2-Aminophenol Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of symmetric 2-aminophenol Schiff base derivatives, a class of compounds garnering significant interest in medicinal chemistry and materials science. This document provides a consolidated overview of their synthesis, spectroscopic characterization, and the theoretical underpinnings of their electronic properties, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction

Symmetric 2-aminophenol Schiff base derivatives are characterized by a versatile and tunable electronic structure, largely influenced by the nature of the aldehyde precursors and any peripheral substituents. These compounds often exhibit intriguing photophysical properties, such as fluorescence and solvatochromism, making them valuable as sensors, probes, and potential therapeutic agents. Understanding their electronic transitions, frontier molecular orbitals (HOMO-LUMO), and charge transfer characteristics is paramount for the rational design of novel functional molecules.

Synthesis and Characterization

The synthesis of symmetric 2-aminophenol Schiff bases is typically achieved through a straightforward condensation reaction between two equivalents of a substituted salicylaldehyde and one equivalent of a diamine, or in this specific case, by dimerization involving 2-aminophenol itself. The general synthetic approach is a well-established method in organic chemistry.

General Synthetic Protocol

The synthesis of these derivatives generally involves the condensation of an aldehyde with 2-aminophenol. For symmetric derivatives, this often implies a reaction where two 2-aminophenol units are linked. A typical experimental procedure is as follows:

  • Dissolution of Reactants: 2-Aminophenol is dissolved in a suitable solvent, commonly ethanol or methanol.

  • Addition of Aldehyde: The aldehyde reactant is added to the solution, often in a 1:2 molar ratio (diamine to aldehyde for symmetric bases) or a 1:1 ratio if the symmetry is derived from the aldehyde itself. For the synthesis of some derivatives, the reaction is carried out by refluxing a mixture of 2-aminophenol and the desired aldehyde.

  • Catalysis: A few drops of a catalyst, such as acetic acid or sulfuric acid, may be added to facilitate the condensation reaction.

  • Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Characterization Techniques

The structural elucidation and purity of the synthesized symmetric 2-aminophenol Schiff bases are confirmed using a suite of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) group, characterized by a strong absorption band typically in the range of 1600-1650 cm⁻¹. The presence of phenolic -OH and other functional groups are also identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the molecular structure. The chemical shift of the azomethine proton is a key diagnostic signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The absorption spectra typically show bands corresponding to π-π* and n-π* transitions.

  • Fluorescence Spectroscopy: To investigate the emissive properties of the compounds, including their emission maxima and quantum yields.

Electronic Structure and Properties

The electronic properties of symmetric 2-aminophenol Schiff base derivatives are governed by their molecular structure, particularly the nature and position of substituents on the aromatic rings. These properties can be probed experimentally through spectroscopy and further elucidated using computational chemistry.

Spectroscopic Analysis

UV-Vis and fluorescence spectroscopy are primary tools for investigating the electronic transitions in these molecules. The absorption and emission maxima are sensitive to the electronic environment and can be modulated by solvent polarity (solvatochromism).

Table 1: Spectroscopic Data for Selected Symmetric 2-Aminophenol Schiff Base Derivatives

Compound NameUV-Vis λmax (nm)Emission λmax (nm)SolventReference
2-((2-hydroxybenzylidene)amino)phenol (MJ1)271-274, 352-363Not ReportedNot Specified[1]
4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2)Not SpecifiedNot ReportedNot Specified[1]
2,2′-(1E,1′E)-(2,2′-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB1)Varies with solventNot ReportedMultiple Solvents[2]
2,2′-(1E,1′E)-(2,2′-(propane-1,3-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB2)Varies with solventNot ReportedMultiple Solvents[2]

Note: The solvatochromic behavior of SB1 and SB2 was investigated in fourteen different solvents, leading to a range of absorption maxima.

Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to model the electronic structure and predict the spectroscopic properties of these molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. A smaller energy gap generally corresponds to a more easily excitable molecule and a red-shift in the absorption spectrum.[3]

Table 2: Computed Electronic Properties of Selected 2-Aminophenol Schiff Base Derivatives

Compound NameHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
2AM24ClNot SpecifiedNot Specified3.54DFT/TD-DFT[4]
SA2AMNot SpecifiedNot Specified3.65DFT/TD-DFT[4]
General Schiff Base (A1)Not SpecifiedNot SpecifiedLower than complexDFT/B3LYP/6-31g(d)[3]
Pd-complex (C1)Not SpecifiedNot SpecifiedHigher than ligandDFT/B3LYP/6-31g(d)[3]

Experimental and Computational Workflows

The investigation of the electronic structure of symmetric 2-aminophenol Schiff base derivatives follows a logical workflow, integrating experimental synthesis and characterization with computational modeling.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Aminophenol & Aldehyde Condensation Condensation Reaction (Reflux, Catalyst) Reactants->Condensation Mixing Purification Isolation & Purification Condensation->Purification Product Formation FTIR FTIR Purification->FTIR Structural Confirmation NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spec. Purification->MS Molecular Weight UV_Vis UV-Vis Purification->UV_Vis Electronic Transitions Fluorescence Fluorescence Purification->Fluorescence Emissive Properties

Diagram 1: General workflow for the synthesis and characterization of symmetric 2-aminophenol Schiff bases.

Computational_Analysis_Workflow Start Synthesized Molecule Structure DFT DFT Calculation (e.g., B3LYP/6-31G(d,p)) Start->DFT TD_DFT TD-DFT Calculation DFT->TD_DFT HOMO_LUMO HOMO/LUMO Energies & Energy Gap DFT->HOMO_LUMO UV_Vis_Sim Simulated UV-Vis Spectrum TD_DFT->UV_Vis_Sim Analysis Analysis of Electronic Structure & Properties HOMO_LUMO->Analysis UV_Vis_Sim->Analysis

Diagram 2: Workflow for the computational analysis of the electronic structure.

Conclusion

The electronic structure of symmetric 2-aminophenol Schiff base derivatives is a rich and tunable landscape that can be effectively explored through a combination of synthetic chemistry, spectroscopy, and computational modeling. The insights gained from understanding their frontier molecular orbitals and electronic transitions are crucial for the targeted design of new molecules with desired photophysical and biological activities. This guide provides a foundational framework for researchers and professionals to navigate the synthesis, characterization, and theoretical analysis of this important class of compounds, paving the way for future innovations in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Salicylideneaminophenol Metal Complexes (Cu, Zn, Ni, Co)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Salicylideneaminophenol Schiff base and its subsequent complexation with divalent transition metals: Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co). These metal complexes are of significant interest in coordination chemistry and drug development due to their potential biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5]

Introduction

This compound, a Schiff base ligand, is synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol.[6][7] This bidentate or tridentate ligand, containing nitrogen and oxygen donor atoms, readily forms stable complexes with transition metal ions.[1][8] The coordination of the metal to the Schiff base often enhances its biological activity.[3][9] The synthesis is typically a straightforward, high-yielding process, making these compounds attractive for screening in drug discovery programs.

Synthesis Workflow

The overall synthetic strategy involves two main steps: the synthesis of the Schiff base ligand, followed by the synthesis of the metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis reactants_ligand Salicylaldehyde + 2-Aminophenol solvent_ligand Ethanol reactants_ligand->solvent_ligand dissolve in reflux_ligand Reflux (3-4 hours) solvent_ligand->reflux_ligand heat product_ligand This compound (Schiff Base Ligand) reflux_ligand->product_ligand forms purification_ligand Filtration & Washing product_ligand->purification_ligand purify by reactants_complex Schiff Base Ligand + Metal(II) Salt (Cu, Zn, Ni, Co) purification_ligand->reactants_complex use purified ligand solvent_complex Ethanol reactants_complex->solvent_complex dissolve in reflux_complex Reflux (3 hours) solvent_complex->reflux_complex heat product_complex Metal Complex reflux_complex->product_complex forms purification_complex Filtration, Washing & Drying product_complex->purification_complex purify by

Caption: General workflow for the synthesis of the Schiff base ligand and its metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Schiff Base Ligand)

This protocol outlines the synthesis of the Schiff base ligand from 2-aminophenol and salicylaldehyde.[7]

Materials:

  • 2-Aminophenol

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (10 mmol) in hot ethanol.

  • To the stirring solution, add an equimolar amount of salicylaldehyde (10 mmol) dropwise.

  • The resulting mixture is then refluxed with continuous stirring for 3-4 hours at approximately 90°C.[7]

  • After reflux, the mixture is cooled to room temperature, which should induce the precipitation of the Schiff base ligand.

  • The solid product is collected by filtration using a Buchner funnel.

  • The collected precipitate is washed several times with cold ethanol to remove any unreacted starting materials.

  • The purified this compound is dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]

Protocol 2: General Synthesis of this compound Metal Complexes (Cu, Zn, Ni, Co)

This protocol provides a general method for the synthesis of the metal complexes.[7]

Materials:

  • This compound (Schiff base ligand)

  • Metal(II) acetate or chloride salts (e.g., Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • Prepare a hot ethanolic solution (20 mL) of the respective metal(II) salt (1 mmol).

  • In a separate flask, dissolve the Schiff base ligand (1 mmol) in hot ethanol (20 mL).

  • Slowly add the hot ethanolic solution of the metal salt to the stirring solution of the Schiff base ligand.

  • The reaction mixture is then refluxed for 3 hours at 90°C.[7]

  • After cooling to room temperature, the solid metal complex precipitates out of the solution.

  • The precipitate is collected by filtration, washed several times with ethanol, and then dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]

Data Presentation

The following table summarizes typical quantitative data for the synthesized ligand and its metal complexes based on literature values.

CompoundFormulaColorYield (%)Melting Point (°C)Key FT-IR Bands (cm⁻¹)
**Ligand (C₁₃H₁₁NO₂) **C₁₃H₁₁NO₂Yellow~85185-187ν(O-H): ~3400, ν(C=N): ~1630
Cu Complex [Cu(C₁₃H₁₀NO₂)₂]Green~75>300ν(C=N): ~1610, ν(Cu-N): ~470, ν(Cu-O): ~620
Zn Complex [Zn(C₁₃H₁₀NO₂)₂]Yellow~70>300ν(C=N): ~1615
Ni Complex [Ni(C₁₃H₁₀NO₂)₂]Green~80>300ν(C=N): ~1610
Co Complex [Co(C₁₃H₁₀NO₂)₂]Brown~78>300ν(C=N): ~1613

Note: Yields, melting points, and spectral data can vary based on specific reaction conditions and purity. The shift of the C=N stretching frequency to a lower wavenumber in the complexes compared to the free ligand is indicative of the coordination of the azomethine nitrogen to the metal ion.[10][11]

Characterization Workflow

A typical workflow for the characterization of the synthesized compounds is outlined below.

Characterization_Workflow cluster_characterization Compound Characterization cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_structural Structural & Elemental Analysis start Synthesized Compound (Ligand or Complex) mp Melting Point start->mp solubility Solubility Test start->solubility conductivity Molar Conductivity start->conductivity ftir FT-IR Spectroscopy start->ftir uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy (for Ligand & Zn complex) start->nmr mass_spec Mass Spectrometry start->mass_spec elemental Elemental Analysis (CHN) start->elemental xrd X-ray Diffraction (XRD) start->xrd

Caption: A standard workflow for the characterization of the synthesized compounds.

Applications in Drug Development

Transition metal complexes derived from 2-aminophenol Schiff bases have shown a wide range of biological activities.[3] Chelation can enhance the lipophilicity of the ligand, potentially improving its transport across cell membranes.[9] These complexes have demonstrated promising results as:

  • Antibacterial and Antifungal Agents: The metal complexes often exhibit higher antimicrobial activity compared to the free Schiff base ligand.[3][4][7]

  • Anticancer Agents: Some of these complexes have shown significant cytotoxic activity against various cancer cell lines.[6][12]

  • Antioxidant Agents: The Schiff base ligands and their complexes can act as scavengers of free radicals.[5]

The diverse biological activities of these compounds make them valuable candidates for further investigation in the field of drug discovery and development.

References

Application Notes and Protocols: Antimicrobial Activity of 2-Salicylideneaminophenol and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antimicrobial properties of the Schiff base 2-Salicylideneaminophenol and its coordination complexes with various metal ions. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. This compound, derived from the condensation of salicylaldehyde and 2-aminophenol, is a notable example that has attracted significant interest due to its biological activities. Chelation of this Schiff base with metal ions can significantly enhance its antimicrobial efficacy. This enhancement is often attributed to the principles of chelation theory, which posits that the polarity of the metal ion is reduced upon complexation, thereby increasing the lipophilicity of the complex and facilitating its passage through microbial cell membranes.[1]

Data Presentation: Antimicrobial Activity

The antimicrobial potential of this compound and its metal complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values obtained from various studies.

Compound/ComplexOrganismMIC (µg/mL)Reference
This compound (Ligand)Staphylococcus aureus>512[2]
Bacillus subtilis256[2]
Escherichia coli>512[2]
Pseudomonas aeruginosa>512[2]
Candida albicans128[2]
[Fe(III)(Salicylideneaminophenol)Cl]Staphylococcus aureus0.781[3]
MRSA0.781[3]
Cu(II)-Salicylideneaminophenol ComplexGram-positive bacteria7.81 - 31.25[4]
Ni(II)-Salicylideneaminophenol ComplexVarious bacteria and fungiModerate Activity[5]
Co(II)-Salicylideneaminophenol ComplexVarious bacteria and fungiModerate Activity[5]
Mn(II)-Salicylideneaminophenol ComplexVarious bacteria and fungiModerate Activity[5]

Note: The specific structures of the metal complexes and the experimental conditions can vary between studies, leading to a range of MIC values. The data presented are illustrative of the general trend of enhanced activity upon metal complexation.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation are crucial for the reproducibility of results.

Protocol 1: Synthesis of this compound (Schiff Base Ligand)

This protocol describes the condensation reaction to form the Schiff base ligand.

Materials:

  • Salicylaldehyde

  • 2-Aminophenol

  • Ethanol or Methanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.[5][6]

  • The mixture is then heated under reflux with constant stirring for a specified period, typically 2-3 hours.[5][7]

  • Upon cooling, the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials.

  • The final product is purified by recrystallization, often from an ethanol-water mixture, to yield the pure Schiff base.[7]

  • The purity and identity of the compound are confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][8]

Protocol 2: Synthesis of Metal Complexes of this compound

This protocol outlines a general method for the synthesis of metal complexes.

Materials:

  • This compound ligand

  • Metal salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) nitrate)

  • Ethanol or Methanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound ligand in hot ethanol.

  • In a separate flask, dissolve the corresponding metal salt (in a 1:1 or 2:1 ligand to metal molar ratio) in ethanol.[5]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.[5]

  • The reaction mixture is then refluxed for 2-4 hours.[5]

  • The resulting colored precipitate of the metal complex is filtered off after the mixture has cooled to room temperature.

  • The complex is washed with ethanol and then diethyl ether to remove any impurities.

  • The final product is dried in a desiccator over anhydrous CaCl2.

  • Characterization of the complexes is performed using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the metal to the ligand.[7]

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]

Materials:

  • Synthesized compounds (ligand and metal complexes)

  • Bacterial and/or fungal strains

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Micropipettes

  • Incubator

  • DMSO (for dissolving compounds)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform two-fold serial dilutions of the compounds in the wells of a 96-well plate using sterile nutrient broth to achieve a range of concentrations.[6]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).[6]

  • Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and DMSO, but no test compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.[6]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the Schiff base and its metal complexes to their antimicrobial evaluation.

G cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Evaluation Salicylaldehyde Salicylaldehyde Ligand This compound (Schiff Base Ligand) Salicylaldehyde->Ligand Aminophenol 2-Aminophenol Aminophenol->Ligand Complex Metal Complex Ligand->Complex Characterization Characterization (FT-IR, NMR, UV-Vis, etc.) Ligand->Characterization MetalSalt Metal Salt (e.g., Cu(II), Ni(II), Co(II)) MetalSalt->Complex Complex->Characterization Screening Antimicrobial Screening (Broth Microdilution) Characterization->Screening MIC MIC Determination Screening->MIC Data Data Analysis & Comparison MIC->Data

Caption: Workflow for Synthesis and Antimicrobial Testing.

Mechanism of Enhanced Antimicrobial Activity

This diagram illustrates the proposed mechanism by which metal complexation enhances the antimicrobial activity of the Schiff base ligand.

G cluster_outside Outside Microbial Cell cluster_inside Inside Microbial Cell Ligand Schiff Base Ligand (Lower Lipophilicity) MetalComplex Metal Complex (Increased Lipophilicity) Ligand->MetalComplex Chelation Target Intracellular Targets (Enzymes, DNA) MetalComplex->Target Cell Membrane Penetration Inhibition Inhibition of Cellular Processes (Respiration, Protein Synthesis) Target->Inhibition Growth Inhibition of Microbial Growth Inhibition->Growth

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols for DNA Binding Studies of 2-Salicylideneaminophenol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of 2-Salicylideneaminophenol Schiff base metal complexes with DNA. The information is intended to guide researchers in designing and executing experiments to evaluate the DNA binding affinity and potential cytotoxic activity of these compounds, which are of significant interest in the development of novel therapeutic agents.

Introduction

Schiff base complexes, particularly those derived from salicylaldehyde and its derivatives, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The this compound ligand, when complexed with transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn), forms stable compounds that can interact with biological macromolecules like DNA. Understanding the nature and strength of these interactions is a critical step in elucidating their mechanism of action and assessing their therapeutic potential. These notes outline the key experimental techniques used to characterize the DNA binding of these complexes.

Quantitative Data Summary

The following tables summarize the DNA binding and cytotoxic activity data for various metal complexes of this compound and related Schiff bases. This data is compiled from various research articles and is intended for comparative purposes. It is important to note that experimental conditions can influence these values.

Table 1: DNA Binding Constants (Kb) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

ComplexMethodBinding Constant (Kb) (M-1)Reference
[Cu(L1)2]UV-Vis Titration6.63 × 105[1]
[Cu(L2)Cl]UV-Vis Titration1.1 × 104[2]
[Cu(L3)]UV-Vis Titration5.7 × 104[3]
[Zn(L3)]UV-Vis Titration1.7 × 104[3]
[Co(L4)2]UV-Vis Titration5.88 × 104[4]
[Ni(L4)2]UV-Vis Titration6.81 × 104[4]

L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L2 = Salicylaldehyde semicarbazone derivative, L3 = Quercetin derivative, L4 = 1-Phenylindoline-2,3-dione with isonicotinohydrazide derivative

Table 2: Fluorescence Quenching Constants (Ksv) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

ComplexMethodStern-Volmer Constant (Ksv) (M-1)Reference
[Cu(L1)2]Fluorescence Quenching1.52 × 104[1]
[Cu(L3)]Fluorescence Quenching1.19 × 105[3]
[Zn(L3)]Fluorescence Quenching7.79 × 104[3]

L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L3 = Quercetin derivative

Table 3: In Vitro Cytotoxicity (IC50) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

ComplexCell LineIC50 (µM)Reference
[Cu(L5)]A549 (Lung)3.93[5]
[Zn(L5)]A549 (Lung)18.26[5]
[Mn(L5)]A549 (Lung)33.61[5]
Ligand (L6)HepG2 (Liver)0.09[6]
[Pt(L7)-OEt]HepG2 (Liver)Comparable to Cisplatin[7]

L5 = 5-Chloro-2-N-(2-quinolylmethylene)aminophenol, L6 = Salophen-type macrocyclic Schiff base, L7 = N-(2-picolyl)salicylimine derivative

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the DNA binding of this compound complexes.

UV-Visible Absorption Titration

This technique is used to determine the binding mode and to calculate the intrinsic binding constant (Kb) of the complex to DNA. The interaction is monitored by observing the changes in the absorption spectrum of the complex upon addition of increasing concentrations of DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1 mM.

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2). Determine the concentration of CT-DNA spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.

    • The purity of the DNA solution should be checked by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280), which should be in the range of 1.8-1.9.

  • Titration:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of the metal complex (e.g., 20 µM) in Tris-HCl buffer.

    • Record the initial UV-Vis absorption spectrum of the complex in the range of 200-800 nm.

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (decrease in absorbance) and a red or blue shift in λmax are indicative of interaction.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:

      [DNA](ϵaϵf)=[DNA](ϵbϵf)+1Kb(ϵbϵf)\frac{[DNA]}{(\epsilon_a - \epsilon_f)} = \frac{[DNA]}{(\epsilon_b - \epsilon_f)} + \frac{1}{K_b(\epsilon_b - \epsilon_f)}
      (ϵa​−ϵf​)[DNA]​=(ϵb​−ϵf​)[DNA]​+Kb​(ϵb​−ϵf​)1​

      where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Complex]), εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(\epsilon_a - \epsilon_f) versus [DNA] gives a slope of 1/(\epsilon_b - \epsilon_f) and a y-intercept of 1/(Kb(\epsilon_b - \epsilon_f)). Kb is the ratio of the slope to the intercept.[4][8]

Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dna_eb Prepare DNA-EB Adduct titration Add Complex to DNA-EB prep_dna_eb->titration prep_complex Prepare Complex Solution prep_complex->titration record_spectra Record Fluorescence Spectra titration->record_spectra plot_sv Plot Stern-Volmer Equation record_spectra->plot_sv calc_ksv Calculate Ksv plot_sv->calc_ksv CD_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dna Prepare DNA Solution mix_solutions Mix DNA and Complex prep_dna->mix_solutions prep_complex Prepare Complex Solution prep_complex->mix_solutions record_spectra Record CD Spectra mix_solutions->record_spectra analyze_changes Analyze Spectral Changes record_spectra->analyze_changes interpret_conformation Interpret Conformational Changes analyze_changes->interpret_conformation Viscosity_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dna Prepare DNA Solution titration Add Complex to DNA prep_dna->titration prep_complex Prepare Complex Solution prep_complex->titration measure_flow_time Measure Flow Time titration->measure_flow_time plot_viscosity Plot Relative Viscosity measure_flow_time->plot_viscosity determine_binding_mode Determine Binding Mode plot_viscosity->determine_binding_mode Signaling_Pathway cluster_interaction Molecular Interaction cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome Complex This compound Metal Complex DNA Cellular DNA Complex->DNA Intercalation / Groove Binding Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

Application Notes and Protocols for 2-Salicylideneaminophenol Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Salicylideneaminophenol derivatives, a class of Schiff bases, as effective corrosion inhibitors. These compounds have garnered significant attention due to their ease of synthesis, environmental friendliness, and high inhibition efficiencies across various metals and corrosive media.

Introduction

This compound derivatives are organic compounds synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol or its derivatives. The resulting Schiff base structure contains a characteristic azomethine group (-CH=N-), along with hydroxyl (-OH) and phenolic rings. This unique combination of electron-rich moieties allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] These molecules function as mixed-type inhibitors, retarding both anodic and cathodic reactions in the corrosion process.[2][3] Their effectiveness is attributed to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate the adsorption process.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen atoms in the inhibitor molecule, as well as the π-electrons of the aromatic rings.[4]

The adsorption of these derivatives on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.[2][3][5] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.[6]

G cluster_solution Corrosive Medium (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) H_plus H⁺ Cl_minus Cl⁻ H2O H₂O inhibitor This compound Derivative adsorption Adsorption (Physisorption & Chemisorption) inhibitor->adsorption Interaction with metal surface metal_surface Fe metal_surface->adsorption protective_film Formation of a Protective Inhibitor Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks active sites

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Quantitative Data Summary

The inhibition efficiency of various this compound derivatives has been evaluated under different conditions. The following table summarizes key quantitative data from recent studies.

Inhibitor NameMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
DHSiMFCarbon Steel1 M HCl1 x 10⁻² M85 (Weight Loss), 98.1 (Electrochemical)Weight Loss, PDP, EIS[2][3]
DHSiBCarbon Steel1 M HCl1 x 10⁻² M<85 (Weight Loss)Weight Loss, PDP, EIS[2][3]
SSMAQ235 Mild Steel1 M HCl0.5 g/L95.22EIS[6]
ADICQ235 Mild Steel1 M HCl0.5 g/L97.11EIS[6]
2HPPMild Steel1.0 M HClHigh91.50Not Specified[5]
BHBDMild Steel1.0 M HClHigh94.54Not Specified[5]
AMBTAMild Steel1 M HCl0.001 M94.96Weight Loss[1]
HNMBTAMild Steel1 M HCl0.001 M97.35Weight Loss[1]

PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments involved in the evaluation of this compound derivatives as corrosion inhibitors are provided below.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of Schiff bases from salicylaldehyde and 2-aminophenol.

Materials:

  • Salicylaldehyde

  • 2-Aminophenol (or a derivative)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with constant stirring for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled solution into a beaker of ice-cold water to precipitate the solid product.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure this compound derivative.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.[2][3]

Corrosion Inhibition Studies

This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized inhibitor

  • Water bath or thermostat

  • Analytical balance

  • Desiccator

Procedure:

  • Prepare the corrosive solution with and without different concentrations of the inhibitor.

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in the prepared solutions for a specific time period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[2]

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working electrode (the metal specimen)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., platinum or graphite rod)

Procedure:

  • Prepare the corrosive solutions with and without various concentrations of the inhibitor.

  • Assemble the three-electrode cell with the prepared metal specimen as the working electrode.

  • Allow the working electrode to reach a stable open-circuit potential (OCP).

  • Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3]

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G synthesis Synthesis & Characterization of Inhibitor solution_prep Preparation of Corrosive Media (with/without inhibitor) synthesis->solution_prep coupon_prep Metal Coupon Preparation weight_loss Weight Loss Measurements coupon_prep->weight_loss electrochemical Electrochemical Measurements coupon_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical surface_analysis Surface Analysis weight_loss->surface_analysis data_analysis Data Analysis & Interpretation weight_loss->data_analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis electrochemical->surface_analysis pdp->data_analysis eis->data_analysis sem Scanning Electron Microscopy (SEM) surface_analysis->sem ftir FT-IR Spectroscopy surface_analysis->ftir sem->data_analysis ftir->data_analysis conclusion Conclusion on Inhibition Performance data_analysis->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Surface Analysis

To confirm the formation of a protective film on the metal surface, surface analysis techniques are employed.

  • Scanning Electron Microscopy (SEM): SEM images can visualize the surface morphology of the metal before and after immersion in the corrosive medium, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis of the metal surface after immersion in the inhibited solution can identify the functional groups of the adsorbed inhibitor, confirming its presence in the protective film.[2]

By following these protocols, researchers can effectively synthesize, evaluate, and characterize this compound derivatives as potent corrosion inhibitors for various industrial applications.

References

Application Notes and Protocols: 2-Salicylideneaminophenol for Environmental Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical applications of 2-Salicylideneaminophenol (SAP), a versatile Schiff base chemosensor, in the field of environmental sensing. The document details the synthesis, characterization, and application of SAP for the detection of environmentally relevant metal ions.

Introduction

This compound (SAP), also known as 2-((2-hydroxybenzylidene)amino)phenol, is a Schiff base ligand synthesized from the condensation of salicylaldehyde and 2-aminophenol. Its unique molecular structure, featuring both hydroxyl and imine functional groups, allows for effective chelation with various metal ions. This interaction often leads to discernible changes in its photophysical properties, such as color and fluorescence, making it a valuable tool for colorimetric and fluorometric detection of environmental pollutants. The deprotonation of its phenolic hydroxyl groups upon interaction with analytes can significantly enhance its fluorescence, providing a sensitive signaling mechanism.

Synthesis of this compound (SAP)

A straightforward and efficient method for the synthesis of this compound is the condensation reaction between 2-aminophenol and salicylaldehyde.

Experimental Protocol: Synthesis of this compound (SAP)

Materials:

  • 2-Aminophenol

  • Salicylaldehyde

  • Ethanol (absolute)

  • Stirring hotplate

  • Reflux condenser

  • Beakers and flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-aminophenol (1 equivalent) in hot ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve salicylaldehyde (1 equivalent) in a minimal amount of hot ethanol.

  • Slowly add the salicylaldehyde solution to the 2-aminophenol solution while stirring continuously.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • The resulting yellow precipitate of this compound is collected by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain pure, yellow crystals of this compound.

  • Dry the purified product in a desiccator.

Application in Metal Ion Sensing

This compound has demonstrated significant potential as a chemosensor for the detection of various transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), through UV-vis spectroscopy and electrochemical methods.[1] The sensing mechanism is based on the formation of a complex between the SAP ligand and the metal ion, which perturbs the electronic structure of the molecule and results in a change in its absorption spectrum.[1]

Colorimetric Detection of Metal Ions

The interaction between SAP and specific metal ions leads to a noticeable color change, allowing for qualitative and quantitative analysis using UV-vis spectroscopy. The binding of metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺ to SAP results in a redshift in the absorption maxima of the sensor.[1]

Experimental Protocol: UV-vis Titration for Metal Ion Detection

Materials and Instruments:

  • Stock solution of this compound (SAP) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stock solutions of the metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂) of known concentrations in deionized water or an appropriate solvent.

  • UV-vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of SAP at a fixed concentration (e.g., 20 µM) in the chosen solvent system (e.g., H₂O:ACN, 9:1 v/v).

  • Record the UV-vis absorption spectrum of the SAP solution alone as a baseline.

  • Incrementally add small aliquots of the metal ion stock solution to the SAP solution in the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a minute.

  • Record the UV-vis absorption spectrum after each addition.

  • Monitor the changes in the absorption spectrum, particularly the shift in the wavelength of maximum absorbance (λmax).

  • Plot the change in absorbance at the new λmax against the concentration of the added metal ion to generate a titration curve.

Quantitative Data for Metal Ion Sensing

The performance of this compound as a chemosensor for Cu²⁺, Zn²⁺, and Ni²⁺ is summarized in the table below. The data is based on UV-vis titration experiments.

AnalyteMethodSolvent SystemObserved Change
Cu²⁺UV-vis SpectroscopyAcetonitrile/WaterRedshift in absorption maxima from 352 nm to 415 nm.[1]
Zn²⁺UV-vis SpectroscopyAcetonitrile/WaterRedshift in absorption maxima from 352 nm to 426 nm.[1]
Ni²⁺UV-vis SpectroscopyAcetonitrile/WaterRedshift in absorption maxima from 352 nm to 435 nm.[1]

Note: Specific Limit of Detection (LOD) and linear range data were not explicitly provided in the reviewed literature for the UV-vis sensing of these ions by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its application in metal ion sensing.

G Synthesis of this compound (SAP) cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation Reaction Condensation Reaction 2-Aminophenol->Condensation Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Reaction This compound (SAP) This compound (SAP) Condensation Reaction->this compound (SAP)

Synthesis of this compound.

G General Workflow for Metal Ion Detection Start Start Prepare SAP Sensor Solution Prepare SAP Sensor Solution Start->Prepare SAP Sensor Solution Prepare Metal Ion Standard Solutions Prepare Metal Ion Standard Solutions Start->Prepare Metal Ion Standard Solutions Perform UV-vis Titration Perform UV-vis Titration Prepare SAP Sensor Solution->Perform UV-vis Titration Prepare Metal Ion Standard Solutions->Perform UV-vis Titration Record Spectral Changes Record Spectral Changes Perform UV-vis Titration->Record Spectral Changes Data Analysis Data Analysis Record Spectral Changes->Data Analysis Determine Analyte Concentration Determine Analyte Concentration Data Analysis->Determine Analyte Concentration End End Determine Analyte Concentration->End

Workflow for metal ion sensing using SAP.

G Signaling Pathway for Metal Ion Detection cluster_sensor Sensor cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Output SAP SAP SAP-Metal Complex SAP-Metal Complex SAP->SAP-Metal Complex Metal Ion (e.g., Cu²⁺) Metal Ion (e.g., Cu²⁺) Metal Ion (e.g., Cu²⁺)->SAP-Metal Complex Colorimetric Change (Redshift) Colorimetric Change (Redshift) SAP-Metal Complex->Colorimetric Change (Redshift) MLCT

Sensing mechanism of SAP for metal ions.

Selectivity and Interference

The selectivity of a chemosensor is a critical parameter for its application in real-world environmental samples. While this compound shows a response to Cu²⁺, Zn²⁺, and Ni²⁺, the distinct shifts in their absorption maxima suggest that with appropriate chemometric analysis, simultaneous or selective detection might be possible. Further studies are required to fully characterize the selectivity profile of SAP against a broader range of potentially interfering ions commonly found in environmental water samples. The reversibility of the complexation with Cu²⁺ and Zn²⁺ in the presence of EDTA indicates that the sensor can potentially be regenerated.[1]

Conclusion

This compound is a readily synthesized and effective chemosensor for the colorimetric detection of environmentally important metal ions. Its application in UV-vis spectroscopy provides a simple and rapid method for the analysis of these pollutants. Further research into its fluorescence properties and its application to a wider range of environmental contaminants could expand its utility in environmental monitoring. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in environmental analysis and sensor development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Salicylideneaminophenol, a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol. This guide is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The primary impurities in the synthesis of this compound typically include:

  • Unreacted starting materials: Salicylaldehyde and 2-aminophenol may remain if the reaction does not go to completion.

  • Oxidation products: 2-aminophenol is susceptible to oxidation, which can lead to colored impurities in the final product.

  • Side products: Minor side reactions may lead to the formation of other related compounds.

  • Solvent residues: Residual solvent from the reaction or workup may be present.

Q2: What is the most common method for purifying this compound?

Recrystallization is the most frequently employed and often sufficient method for the purification of this compound, especially when the crude product is a solid.[1] For more challenging separations or to remove closely related impurities, column chromatography is a viable alternative.

Q3: My purified this compound is colored (e.g., yellow, orange, or brown). What is the cause and how can I decolorize it?

A colored product is often due to the presence of oxidized 2-aminophenol or other chromophoric impurities. To decolorize the product, you can try the following during recrystallization:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

  • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.

Q4: How can I confirm the purity of my this compound?

Several analytical techniques can be used to assess the purity of your final product:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): The absence of peaks corresponding to starting materials or other impurities in the NMR spectrum is a strong indicator of purity.

    • FT-IR: The presence of the characteristic imine (C=N) stretch and the absence of the carbonyl (C=O) stretch from salicylaldehyde and the N-H stretches of 2-aminophenol confirm the formation of the Schiff base.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more hot solvent until the solid dissolves.- Try a more polar solvent or a mixture of solvents.
Product "oils out" instead of crystallizing. - Solution is supersaturated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
No crystals form upon cooling. - Solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for recrystallization.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Product is still impure after recrystallization. - Inappropriate solvent choice that does not effectively separate the impurity.- Co-crystallization of the impurity with the product.- Try a different recrystallization solvent or a solvent pair.- A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC to achieve a good separation between the product and impurity spots (aim for a ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of stationary phase to crude product by weight.
Product is not eluting from the column. - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If using silica gel, which is acidic, consider deactivating it with a small amount of triethylamine in the mobile phase, or switch to a different stationary phase like neutral alumina.[4][5]
Compound streaks or "tails" on the column. - The compound is too polar for the chosen mobile phase.- Interactions between the compound and the stationary phase.- Increase the polarity of the mobile phase.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve peak shape.
Cracks or channels in the stationary phase bed. - Improper packing of the column.- Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry.

Data Presentation

Table 1: Representative Purification Data for Schiff Bases

Purification MethodStarting MaterialSolvent/Mobile PhaseYield (%)Purity (%)Reference
RecrystallizationCrude Schiff Base AEthanol/Water85>98 (by HPLC)[Hypothetical Data]
RecrystallizationCrude Schiff Base BMethanol78>99 (by NMR)[Hypothetical Data]
Column ChromatographyCrude Schiff Base CSilica Gel, Hexane:Ethyl Acetate (gradient)65>99 (by HPLC)[Hypothetical Data]
Column ChromatographyCrude Schiff Base DAlumina, Dichloromethane:Methanol (gradient)72>98 (by TLC)[Hypothetical Data]

Note: The data presented in this table is for illustrative purposes and may not be directly applicable to the purification of this compound. Optimization of the purification protocol is recommended for each specific synthesis.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of solid this compound by recrystallization. Ethanol is a commonly used solvent for recrystallizing Schiff bases.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional, but required if charcoal is used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • Mobile Phase Selection: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into a chromatography column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Alternative Method tlc TLC recrystallization->tlc column_chromatography->tlc mp Melting Point tlc->mp nmr NMR mp->nmr pure_product Pure this compound nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_decision_tree start Purification Problem method Recrystallization or Column Chromatography? start->method recryst_issue Recrystallization Issue method->recryst_issue Recrystallization column_issue Column Chromatography Issue method->column_issue Column no_crystals No Crystals Formed? recryst_issue->no_crystals oiling_out Product Oiled Out? recryst_issue->oiling_out low_yield Low Yield? recryst_issue->low_yield impure_product_recryst Still Impure? recryst_issue->impure_product_recryst poor_separation Poor Separation? column_issue->poor_separation no_elution Product Not Eluting? column_issue->no_elution tailing Peak Tailing? column_issue->tailing too_much_solvent Too much solvent used. Evaporate some solvent. no_crystals->too_much_solvent Yes supersaturated Supersaturated. Scratch flask or add seed crystal. no_crystals->supersaturated No cool_slowly Cooling too fast. Reheat, add more solvent, cool slowly. oiling_out->cool_slowly Yes wrong_solvent_yield Too much product in mother liquor. Use less solvent. low_yield->wrong_solvent_yield Yes wrong_solvent_purity Ineffective solvent. Try a different solvent system. impure_product_recryst->wrong_solvent_purity Yes optimize_mobile_phase Optimize mobile phase based on TLC. poor_separation->optimize_mobile_phase Yes increase_polarity Mobile phase not polar enough. Increase polarity. no_elution->increase_polarity Yes add_modifier Strong interaction with stationary phase. Add modifier (e.g., TEA, Acetic Acid). tailing->add_modifier Yes

References

Technical Support Center: Stability of 2-Salicylideneaminophenol (SAP) Metal Complexes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Salicylideneaminophenol (SAP) metal complexes in solution.

Troubleshooting Guide

Unexpected precipitation, color changes, or loss of activity during your experiments can often be attributed to the instability of the metal complex. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of the complex or metal hydroxide. pH is outside the optimal stability range. Many SAP metal complexes are stable within a specific pH range, often between 6 and 10.[1][2][3] Outside this range, the complex may decompose, leading to the precipitation of the free ligand or the metal hydroxide.- Adjust the pH of the solution to the optimal range for your specific complex using appropriate buffers. - Determine the optimal pH range experimentally by monitoring complex stability across a pH gradient using UV-Vis spectroscopy.
Solvent incompatibility. The solubility and stability of the complex are highly dependent on the solvent.[4] A change in solvent polarity can lead to precipitation. Some complexes may be soluble in organic solvents like ethanol or DMSO but precipitate in aqueous solutions.[5][6]- Use a solvent or solvent mixture in which the complex is known to be soluble and stable. Common solvents include ethanol, methanol, DMSO, and dioxane-water mixtures.[1][5][6] - For aqueous applications, consider modifying the SAP ligand to improve water solubility, for example, by introducing hydrophilic groups.[5][7]
Hydrolysis of the Schiff base ligand. The imine (C=N) bond in the SAP ligand is susceptible to hydrolysis, especially in acidic or highly basic aqueous solutions, leading to the breakdown of the complex.[3]- Work in non-aqueous solvents where possible. - If an aqueous solution is necessary, maintain the pH within the stable range (typically 6-10) to minimize hydrolysis.[2][3] - The coordination of the metal ion to the imine nitrogen generally enhances its stability against hydrolysis.[2][3]
Unexpected color change of the solution. Decomposition of the complex. A change in color can indicate the degradation of the complex and the formation of new species. This can be triggered by pH changes, light exposure, or reaction with other components in the solution.- Monitor the UV-Vis spectrum of the solution over time to identify any changes in the absorption bands corresponding to the complex.[8][9] - Protect the solution from light if the complex is known to be photosensitive. - Ensure all components of the solution are compatible with the complex.
Change in the coordination environment of the metal ion. The solvent can sometimes coordinate with the metal ion, altering the geometry and electronic properties of the complex, which can result in a color change.[4]- Use non-coordinating solvents if this is a concern. - Characterize the complex in the specific solvent system you are using to understand its coordination sphere.
Loss of biological or catalytic activity. Decomposition or dissociation of the active complex. The observed activity is often associated with the intact metal complex. If the complex breaks down, the activity will be lost.[10]- Confirm the stability of the complex under the specific assay conditions (pH, temperature, and medium).[10] - Use techniques like UV-Vis or NMR spectroscopy to monitor the integrity of the complex during the experiment.[7][11]
Interaction with components of the assay medium. Components of a biological medium (e.g., phosphates, proteins) can sometimes interact with the metal complex, leading to ligand displacement or precipitation and a subsequent loss of activity.- Perform control experiments to assess the stability of the complex in the assay medium without the biological target. - Consider modifying the assay protocol to minimize potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound metal complexes in solution?

A1: The stability of SAP metal complexes is primarily influenced by several factors:

  • pH: The pH of the solution is critical as it affects the protonation state of the ligand and can lead to the hydrolysis of the complex or precipitation of metal hydroxides outside of the optimal range (typically pH 6-10).[1][2][3][12]

  • Solvent: The nature of the solvent affects the solubility and stability of the complex. The polarity, coordinating ability, and dielectric constant of the solvent can all play a significant role.[4]

  • Metal Ion: The nature of the metal ion (e.g., its size, charge, and electronic configuration) significantly impacts the stability of the complex. For first-row transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][13]

  • Ligand Structure: Substituents on the salicylaldehyde or aminophenol rings can alter the electron density on the coordinating atoms, thereby affecting the stability of the metal-ligand bonds.

  • Temperature: Temperature can affect the stability constant of the complex. For exothermic complexation reactions, an increase in temperature will decrease stability.[13]

Q2: How can I determine the stability constant of my SAP metal complex?

A2: The stability constants of metal complexes are commonly determined using pH-potentiometric titrations, following the Bjerrum method as modified by Irving and Rossotti.[1] This involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH. The titration data is then used to calculate the formation constants (log K). UV-Vis spectrophotometry can also be used to determine stability constants by monitoring the change in absorbance upon complex formation.

Q3: What is the typical behavior of SAP metal complexes in aqueous solutions?

A3: In aqueous solutions, SAP ligands themselves can be unstable and may only exist over a limited pH range.[2][3] However, the formation of a metal complex significantly stabilizes the Schiff base against hydrolysis.[2][3] Many SAP metal complexes are sparingly soluble in water.[5] It is common for these complexes to hydrolyze and precipitate as metal hydroxides at pH values outside their stable range.[1]

Q4: Can I use NMR spectroscopy to study the stability of my SAP complex?

A4: Yes, NMR spectroscopy can be a powerful tool for studying the stability of diamagnetic SAP metal complexes. You can monitor the 1H NMR spectrum of the complex over time to detect any changes that might indicate decomposition, such as the appearance of signals from the free ligand.[7][11] The chemical shifts of the ligand protons will also change upon coordination to a metal ion.[14][15] For paramagnetic complexes, other techniques like EPR spectroscopy may be more suitable.[5]

Q5: How does the choice of solvent affect the stability and synthesis of SAP metal complexes?

A5: The solvent plays a crucial role in both the synthesis and stability of SAP metal complexes. During synthesis, the solvent choice can influence the reaction rate and the crystallinity of the product.[8] For stability, the solvent's polarity and coordinating ability are key. In highly polar or coordinating solvents, the solvent molecules may compete with the SAP ligand for coordination to the metal center, potentially leading to dissociation of the complex.[4] Therefore, less coordinating solvents are often preferred for stability studies. Some common solvents used for synthesis and characterization include ethanol, methanol, and DMSO.[16]

Quantitative Data Summary

The stability of metal complexes is quantitatively expressed by their stability constants (log K). Higher values indicate greater stability. The following tables summarize representative stability constants for related Schiff base metal complexes.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with a Schiff Base Derived from Salicylaldehyde and m-Aminophenol in 70% Dioxane-Water.

Metal Ionlog K1
Cu(II)10.25
Ni(II)7.85
Co(II)7.20
Zn(II)7.05
Mn(II)6.50
Fe(II)8.10

Data extracted from a study on related Schiff base complexes, which can provide an estimate for SAP complexes.[1]

Table 2: Overall Stability Constants (β) of Cu(II) Complexes with Salicylidene Aminoguanidine Schiff Bases in 30% (v/v) DMSO/H₂O.

LigandComplexlog βpCu at pH 7.4
SISC[CuL]⁺13.9113.28
Pro-SISC-Me[CuL]⁺14.1513.40

These values for related tridentate Schiff bases highlight the high stability of such copper(II) complexes.[5]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Monitoring of Complex Stability

This protocol allows for the qualitative and quantitative assessment of the stability of a SAP metal complex over time and under different conditions (e.g., varying pH).

Materials:

  • Stock solution of the purified SAP metal complex of known concentration.

  • A series of buffers covering the desired pH range.

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions of the metal complex at a fixed concentration in different buffers.

  • Immediately after preparation, record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm). The spectrum should show characteristic absorption bands for the complex.[17]

  • Store the solutions under controlled conditions (e.g., constant temperature, protected from light).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution again.

  • Analyze the spectra for any changes. A decrease in the absorbance of the characteristic peaks of the complex, or the appearance of new peaks corresponding to the free ligand or other degradation products, indicates instability.

  • Plot the absorbance at a key wavelength against time for each condition to visualize the rate of decomposition.

Protocol 2: Synthesis of N-salicylidene-o-aminophenol (SAP) Ligand and its Cu(II) Complex

This is a general procedure for the synthesis of the SAP ligand and its subsequent complexation with copper(II).

Synthesis of the SAP Ligand:

  • Dissolve 2-aminophenol in a suitable solvent, such as ethanol.[16]

  • Add an equimolar amount of salicylaldehyde to the solution.[16]

  • Reflux the mixture for a few hours (e.g., 3-4 hours).[16]

  • Upon cooling, the Schiff base ligand will precipitate.

  • Collect the solid by filtration, wash it with cold ethanol, and dry it. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[1]

Synthesis of the Cu(II)-SAP Complex:

  • Dissolve the synthesized SAP ligand in a hot ethanolic solution.[16]

  • In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) acetate) in hot ethanol.[16]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A colored precipitate of the Cu(II)-SAP complex should form.

  • Reflux the mixture for about an hour to ensure complete complexation.

  • Cool the mixture, and collect the solid complex by filtration.

  • Wash the product with ethanol to remove any unreacted starting materials and then dry it.

Visualizations

Troubleshooting_Workflow Start Instability Observed (Precipitation, Color Change, etc.) Check_pH Is the pH within the optimal range? Start->Check_pH Check_Solvent Is the solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Hydrolysis Is hydrolysis a possibility? Check_Solvent->Check_Hydrolysis Yes Change_Solvent Change solvent or use co-solvent Check_Solvent->Change_Solvent No Use_Anhydrous Use anhydrous solvent / inert atmosphere Check_Hydrolysis->Use_Anhydrous Yes Monitor_UVVis Monitor stability with UV-Vis Check_Hydrolysis->Monitor_UVVis No Adjust_pH->Monitor_UVVis Change_Solvent->Monitor_UVVis Monitor_NMR Monitor stability with NMR (if diamagnetic) Use_Anhydrous->Monitor_NMR Stable Complex is Stable Monitor_UVVis->Stable Monitor_NMR->Stable

Caption: Troubleshooting workflow for SAP metal complex instability.

Factors_Influencing_Stability Complex_Stability SAP Metal Complex Stability pH pH Complex_Stability->pH Solvent Solvent Complex_Stability->Solvent Metal_Ion Metal Ion Complex_Stability->Metal_Ion Ligand Ligand Structure Complex_Stability->Ligand Temperature Temperature Complex_Stability->Temperature pH_Details Protonation State Hydroxide Precipitation Hydrolysis pH->pH_Details Solvent_Details Polarity Coordinating Ability Solubility Solvent->Solvent_Details Metal_Details Charge & Size Lewis Acidity Irving-Williams Series Metal_Ion->Metal_Details Ligand_Details Substituent Effects Chelate Effect Ligand->Ligand_Details Temp_Details Thermodynamics (ΔH) Exothermic/Endothermic Temperature->Temp_Details

Caption: Key factors influencing the stability of SAP metal complexes.

Stability_Assessment_Workflow Start Synthesize and Purify SAP Metal Complex Prepare_Solutions Prepare solutions in various media (e.g., pH, solvents) Start->Prepare_Solutions Time_Zero Record initial spectrum (UV-Vis, NMR) at t=0 Prepare_Solutions->Time_Zero Incubate Incubate under controlled conditions Time_Zero->Incubate Time_Points Record spectra at regular time intervals Incubate->Time_Points Analyze Analyze spectral changes (peak intensity, new peaks) Time_Points->Analyze Quantify Quantify degradation rate (if applicable) Analyze->Quantify Conclusion Determine stability profile Quantify->Conclusion

Caption: Experimental workflow for assessing complex stability.

References

Technical Support Center: Optimizing 2-Salicylideneaminophenol Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 2-Salicylideneaminophenol (SA).

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during your experiments.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Suboptimal Solvent Choice: The polarity of the solvent significantly impacts the Excited-State Intramolecular Proton Transfer (ESIPT) process, which is crucial for the fluorescence of SA.[1][2]Test a range of solvents with varying polarities. Non-polar and aprotic polar solvents are often effective for promoting ESIPT.[1][2] Consider solvents like cyclohexane, toluene, dichloromethane, and acetonitrile.
Incorrect pH: The protonation state of SA is pH-dependent, affecting its absorption and emission properties. The enol form is predominant in acidic solutions, while the keto form is favored in basic conditions.[1][2]Optimize the pH of your solution. Deprotonation, often achieved in basic media, has been shown to enhance fluorescence in similar Schiff bases.[3]
Concentration Effects: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in the observed fluorescence quantum yield.Measure the quantum yield at various concentrations to identify the optimal range. If ACQ is suspected, dilution of the sample should lead to an increase in the quantum yield.
Presence of Quenchers: Dissolved oxygen and certain metal ions can act as fluorescence quenchers, providing non-radiative decay pathways.[4][5]De-gas your solvent by bubbling with an inert gas like nitrogen or argon. If metal ion contamination is a concern, consider using a chelating agent such as EDTA, provided it does not interfere with your experiment.[4][5]
Inconsistent or Irreproducible Results Photodegradation: Prolonged exposure to the excitation light source can lead to the chemical degradation of the this compound molecule, resulting in a loss of fluorescence.[5]Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Prepare fresh solutions and protect them from light.
Temperature Fluctuations: Fluorescence intensity is often temperature-dependent. Higher temperatures can increase the rate of non-radiative decay processes, leading to a lower quantum yield.[5]Use a temperature-controlled cuvette holder to ensure all measurements are performed at a stable and consistent temperature.
Shift in Emission Wavelength Solvatochromism: The emission wavelength of SA can be sensitive to the polarity of the solvent.[6]This is an inherent property of the molecule. Select a solvent that provides the desired emission wavelength for your application. Note the emission maximum in your experimental records.
Change in Molecular Form: The equilibrium between the enol and keto tautomers, influenced by solvent and pH, will affect the emission spectrum.[1][2]Control the solvent and pH to selectively favor the desired tautomeric form and its corresponding emission.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound fluorescence?

A1: The fluorescence of this compound is primarily governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation with light, a proton is transferred from the hydroxyl group to the imine nitrogen within the molecule. This creates an excited keto tautomer which then fluoresces, typically with a large Stokes shift, before relaxing back to the ground state enol form.

Q2: How does the choice of solvent affect the fluorescence quantum yield?

A2: The solvent plays a critical role in the ESIPT process. Non-polar and aprotic polar solvents have been shown to be effective for the ESIPT of this compound.[1][2] In protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, potentially reducing the quantum yield.

Q3: Why is the pH of the solution important for optimizing fluorescence?

A3: The pH of the solution determines the protonation state of the molecule. In acidic solutions, the enol form is the main species, whereas in basic solutions, the keto form is more prevalent.[1][2] Deprotonation of the phenolic hydroxyl group can significantly enhance fluorescence intensity in some Schiff bases.[3] Therefore, optimizing the pH is crucial for maximizing the quantum yield.

Q4: Can I improve the quantum yield by modifying the molecular structure?

A4: Yes, structural modifications can significantly impact the fluorescence quantum yield. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence the ESIPT process.[7][8] Increasing the rigidity of the molecular structure can also enhance fluorescence by reducing non-radiative decay pathways.[5]

Q5: What is a reliable method for measuring the fluorescence quantum yield of this compound?

A5: The comparative method is a widely used and reliable technique for measuring the fluorescence quantum yield.[9] This involves comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.

Quantitative Data Summary

The following table summarizes the qualitative effects of various experimental parameters on the fluorescence quantum yield of this compound and similar Schiff bases. Specific quantitative values are highly dependent on the exact experimental conditions.

Parameter Effect on Quantum Yield Underlying Principle
Solvent Polarity Varies; often higher in non-polar and aprotic polar solvents.Facilitation of the ESIPT process.[1][2]
pH Generally increases in basic conditions.Deprotonation can lead to enhanced fluorescence.[3]
Concentration Decreases at high concentrations.Aggregation-Caused Quenching (ACQ).
Temperature Generally decreases with increasing temperature.Increased rates of non-radiative decay.[5]
Presence of Oxygen Decreases.Quenching of the excited state.[4]
Presence of Metal Ions Can decrease.Quenching through interaction with the fluorophore.[4]

Experimental Protocols

Methodology for Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a reference standard.

1. Materials and Instruments:

  • This compound (sample)
  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
  • High-purity solvents
  • UV-Vis Spectrophotometer
  • Fluorometer
  • 1 cm path length quartz cuvettes

2. Preparation of Solutions:

  • Prepare a stock solution of this compound and the chosen fluorescence standard in the desired solvent.
  • Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to minimize inner filter effects.

3. Measurement of Absorbance:

  • Record the UV-Vis absorption spectra for all prepared solutions.
  • Select an excitation wavelength at which both the sample and the standard have sufficient absorbance.

4. Measurement of Fluorescence Emission:

  • Set the excitation wavelength on the fluorometer.
  • Record the fluorescence emission spectra for all sample and standard solutions. Ensure identical instrument settings (e.g., slit widths, detector gain) are used for all measurements.
  • Record the emission spectrum of a blank (solvent only) under the same conditions.

5. Calculation of Quantum Yield:

  • Integrate the area under the fluorescence emission curve for each solution after subtracting the blank spectrum.
  • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Visualizations

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State GS_Enol Enol (Ground State) ES_Enol Enol* (Excited State) GS_Enol->ES_Enol Absorption ES_Enol->GS_Enol Non-radiative decay ES_Keto Keto* (Excited State) ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Fluorescence

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.

Troubleshooting_Workflow Start Low Fluorescence Signal CheckSolvent Optimize Solvent? Start->CheckSolvent CheckpH Optimize pH? CheckSolvent->CheckpH Yes Success Signal Optimized CheckSolvent->Success No CheckConc Optimize Concentration? CheckpH->CheckConc Yes CheckpH->Success No CheckQuenchers Check for Quenchers? CheckConc->CheckQuenchers Yes CheckConc->Success No CheckQuenchers->Success Yes

Caption: A logical workflow for troubleshooting low fluorescence signals.

Caption: Key factors influencing the fluorescence quantum yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Salicylideneaminophenol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Salicylideneaminophenol Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of these compounds.

Troubleshooting Guides and FAQs

This section addresses common solubility issues encountered during experimental work with this compound complexes.

Issue 1: My this compound complex is poorly soluble in aqueous solutions for biological assays.

  • Question: What are the primary reasons for the low aqueous solubility of my complex?

    • Answer: this compound complexes are often characterized by their hydrophobic nature and a tendency to aggregate in aqueous environments, leading to poor solubility. This can result in precipitation and inaccurate results in biological assays.[1]

  • Question: What initial steps can I take to dissolve my complex for in vitro experiments?

    • Answer: A common and effective initial approach is to use a co-solvent strategy. First, dissolve your complex in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Then, dilute this stock solution into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤ 0.5-1% v/v) to avoid solvent-induced toxicity or artifacts in your experiment.[1]

  • Question: I'm still observing precipitation after dilution from a DMSO stock. What's my next step?

    • Answer: If precipitation persists, consider incorporating a non-ionic surfactant into your aqueous buffer before adding the complex stock solution. Surfactants like Tween-80 or Pluronic F-127, at low concentrations (e.g., 0.1% for Tween-80 or 0.05% for Pluronic F-127), can help to stabilize the complex in the solution and prevent aggregation.[1]

Issue 2: I need to improve the overall solubility of my this compound complex for formulation development.

  • Question: How can I fundamentally improve the aqueous solubility of my complex?

    • Answer: One of the most effective strategies is to modify the chemical structure of the this compound ligand itself. Introducing hydrophilic functional groups, such as sulfonate, carboxylate, or hydroxyl groups, to the ligand backbone can significantly enhance the water solubility of the resulting metal complex.[1] Another approach is to introduce alkyl substituents on the ligand, which can improve solubility in common organic solvents.

  • Question: Are there formulation strategies to enhance solubility without chemical modification?

    • Answer: Yes, forming an inclusion complex with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound complex within their cavity, forming a more water-soluble host-guest complex. This can significantly improve the aqueous solubility and bioavailability of the compound.

  • Question: How does pH affect the solubility of my complex, and how can I use this to my advantage?

    • Answer: The solubility of this compound complexes can be highly dependent on the pH of the solution. These complexes often contain acidic phenolic hydroxyl groups and basic imine nitrogen atoms. By adjusting the pH, you can ionize these functional groups, which generally leads to increased aqueous solubility. For instance, in a more basic solution, the phenolic proton can be removed, creating a more polar phenolate anion. Conversely, in a more acidic solution, the imine nitrogen can be protonated. The optimal pH for solubility will depend on the specific pKa values of your complex and must be determined experimentally.

Data Presentation: Solubility of Schiff Base Complexes

The following table summarizes the qualitative solubility of various Schiff base complexes in common solvents. While specific quantitative data for this compound complexes is limited in the literature, this table provides a general guide for solvent selection.

SolventSolubility of Schiff Base ComplexesReferences
Dimethyl Sulfoxide (DMSO)Generally Soluble[2]
Dimethylformamide (DMF)Generally Soluble[2]
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble to Soluble[2]
ChloroformSparingly Soluble
WaterGenerally Insoluble[2]
AcetoneSparingly Soluble
n-HexaneInsoluble[2]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at overcoming the solubility challenges of this compound complexes.

Protocol 1: Co-solvent and Surfactant-Assisted Solubilization for In Vitro Assays

This protocol describes a practical workflow for preparing a this compound complex solution for biological experiments.

Materials:

  • This compound complex

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., PBS)

  • Tween-80 or Pluronic F-127 (optional)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of the this compound complex.

    • Dissolve the complex in a minimal volume of DMSO to achieve a high concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Prepare the Working Solution:

    • If using a surfactant, add the desired amount to the aqueous assay buffer (e.g., to a final concentration of 0.1% Tween-80 or 0.05% Pluronic F-127).

    • Perform a serial dilution of the DMSO stock solution into the (surfactant-containing) aqueous buffer to reach the desired final concentration for your assay.

    • It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.

    • Vortex immediately after each dilution step.

  • Final Check:

    • Ensure the final DMSO concentration in your working solution is at a non-toxic level for your specific assay (typically ≤ 0.5% v/v).

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, consider optimizing the surfactant concentration or using a different co-solvent.[1]

Protocol 2: pH-Dependent Solubility Optimization

This protocol outlines a systematic approach to determine the optimal pH for solubilizing your this compound complex.

Materials:

  • This compound complex

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 3 to 10)

  • Vortex mixer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • pH meter

Procedure:

  • Sample Preparation:

    • Add an excess amount of the this compound complex to a series of vials, each containing a buffer of a different pH.

  • Equilibration:

    • Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the samples at a high speed to pellet the undissolved complex.

  • Quantification:

    • Carefully collect the supernatant from each vial.

    • Determine the concentration of the dissolved complex in each supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the complex has a chromophore) or HPLC.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL) as a function of pH to generate a pH-solubility profile. The pH at which the highest solubility is observed is the optimal pH for dissolving your complex under these conditions.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol describes a common method for preparing a solid inclusion complex of a this compound complex with a cyclodextrin (e.g., β-cyclodextrin).

Materials:

  • This compound complex

  • β-cyclodextrin (or other suitable cyclodextrin)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolution:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 1 mM β-cyclodextrin in 50 mL of deionized water).

    • Add the this compound complex to the cyclodextrin solution in a 1:1 molar ratio.

  • Complexation:

    • Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow for the formation of the inclusion complex.

  • Freezing:

    • Freeze the resulting solution.

  • Lyophilization:

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the cyclodextrin inclusion complex.

  • Characterization:

    • The formation of the inclusion complex can be confirmed by various analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Start: Insoluble Complex cluster_methods Solubilization Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound Complex cosolvent Co-solvency (e.g., DMSO/Water) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin end Soluble Complex for Experimentation cosolvent->end ph_adjust->end cyclodextrin->end

Caption: Workflow for enhancing the solubility of this compound complexes.

Logical Relationship for Troubleshooting Solubility Issues

G cluster_primary Primary Approach cluster_secondary Secondary Approaches cluster_advanced Advanced Solutions issue Issue: Complex is Insoluble cosolvent Use Co-solvent (e.g., DMSO) issue->cosolvent surfactant Add Surfactant (e.g., Tween-80) cosolvent->surfactant If precipitation occurs optimize_ph Optimize pH cosolvent->optimize_ph If still insoluble cyclo Cyclodextrin Complexation surfactant->cyclo optimize_ph->cyclo ligand_mod Ligand Modification cyclo->ligand_mod For fundamental improvement

Caption: Decision tree for troubleshooting solubility problems.

References

minimizing impurities in the synthesis of 2-aminophenol from salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminophenol from salicylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for producing 2-aminophenol from salicylic acid?

A1: The most common and well-documented laboratory-scale synthesis of 2-aminophenol from salicylic acid proceeds through a two-step process. First, salicylic acid is converted to salicylamide. This is typically achieved by heating salicylic acid with urea, often in the presence of a catalyst like boric acid. The subsequent step involves a Hofmann rearrangement of the salicylamide using a hypohalite solution (e.g., sodium hypochlorite in sodium hydroxide) to yield 2-aminophenol. This rearrangement proceeds through a benzoxazolone intermediate, which is then hydrolyzed to the final product.[1][2]

Q2: What are the most common impurities encountered in this synthesis?

A2: The primary impurities depend on the stage of the synthesis:

  • Salicylamide Step: The most common impurity is unreacted salicylic acid. Its presence can be detected by the formation of a more intense purple complex with ferric chloride (FeCl₃) compared to the complex formed with pure salicylamide.[1][2]

  • 2-Aminophenol Step: The final product is highly susceptible to oxidation, which leads to the formation of colored impurities, often appearing as pink, brown, or black polymeric materials.[3][4] These colored bodies are primarily quinoneimines and their polymerization products. Other potential impurities include unreacted salicylamide and byproducts from side reactions of the Hofmann rearrangement.

Q3: Why is my final 2-aminophenol product colored, and how can I prevent this?

A3: The discoloration of 2-aminophenol is a common issue caused by oxidation when exposed to atmospheric oxygen and/or light.[3] Several factors can accelerate this process, including elevated temperatures, high pH (alkaline conditions), and the presence of trace metal ions.[3]

To prevent discoloration:

  • Work under an inert atmosphere: Whenever possible, conduct the reaction, work-up, and purification steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[3][4]

  • Use deoxygenated solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen.[3]

  • Protect from light: Use amber glassware or wrap flasks in aluminum foil to shield the reaction mixture and isolated product from light.[3]

  • Control temperature and pH: Avoid unnecessarily high temperatures and prolonged exposure to strongly basic conditions during work-up and purification.

  • Add antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid can help stabilize 2-aminophenol solutions, particularly for analytical purposes.[3]

II. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and purification of 2-aminophenol.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Salicylamide - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient acidification during work-up.- Ensure the reaction is heated at the recommended temperature (around 180°C) for the specified time (e.g., 2 hours).[1][2] - Monitor the reaction for the cessation of gas evolution (ammonia). - During work-up, ensure sufficient acid (e.g., 10M HCl) is added to precipitate the salicylamide product completely. An increase in the amount of acid has been shown to improve yield.[1]
Low Yield of 2-Aminophenol - Incomplete Hofmann rearrangement. - Oxidation of the product during reaction or work-up. - Formation of side products. - Incomplete hydrolysis of the benzoxazolone intermediate.- Ensure the dropwise addition of the sodium hypochlorite solution is performed at a low temperature (e.g., in an ice bath) to control the reaction.[1][2] - After the initial reaction, ensure the temperature is raised to the recommended level (e.g., 70°C) for the specified time to drive the rearrangement.[1][2] - Work under an inert atmosphere to minimize oxidation.[3] - Ensure complete hydrolysis of the benzoxazolone intermediate by refluxing with dilute acid (e.g., 1M HCl) for a sufficient time (e.g., 1 hour).[1]
Formation of a Tar-like Product - Excessive reaction temperature. - High concentration of reactants. - Significant oxidation and polymerization.- Carefully control the reaction temperature, especially during the Hofmann rearrangement. - Consider diluting the reaction mixture. - Implement measures to prevent oxidation as described in Q3 of the FAQs. - Purification of a tarry product can be attempted by dissolving it in an acidic aqueous solution, treating with activated charcoal, and then carefully neutralizing to precipitate the 2-aminophenol.[5]
Benzoxazolone Intermediate Does Not Precipitate - Insufficient acidification. - The intermediate is too soluble in the reaction mixture.- Ensure the pH of the solution is sufficiently acidic to cause precipitation. - Cooling the solution in an ice bath can help to decrease the solubility and promote crystallization.
Final Product is Difficult to Purify - Presence of multiple impurities with similar properties to the product. - Co-precipitation of colored impurities.- Column chromatography on silica gel can be an effective method for separating 2-aminophenol from impurities.[4] - Recrystallization from hot water or aqueous ethanol can be used for purification. The use of a small amount of a decolorizing agent like activated charcoal during recrystallization can help remove colored impurities.[6] However, be aware that charcoal can also adsorb some of the desired product.

III. Experimental Protocols

A. Synthesis of Salicylamide from Salicylic Acid[1][2]

Materials:

  • Salicylic Acid

  • Urea (Carbamide)

  • Boric Acid

  • 10M Hydrochloric Acid

  • 10% Aqueous Ammonia

Procedure:

  • In a 125 mL Erlenmeyer flask, combine 10.5 g of salicylic acid, 13.6 g of urea, and 0.8 g of boric acid (catalyst).

  • Heat the mixture in a sand bath to 180°C for 2 hours.

  • Allow the mixture to cool, then add 50 mL of water and 5 mL of 10% aqueous ammonia.

  • Boil the solution for 5 minutes.

  • Cool the solution in an ice bath and add 40 mL of 10M HCl to precipitate the salicylamide.

  • Filter the white crystalline product, wash with cold water, and air dry.

B. Synthesis of 2-Aminophenol from Salicylamide[1][2]

Materials:

  • Salicylamide

  • Household Bleach (Sodium Hypochlorite solution)

  • Sodium Hydroxide (NaOH)

  • 10M Hydrochloric Acid

  • 1M Hydrochloric Acid

Procedure:

  • In a 125 mL beaker, dissolve 1.7 g of salicylamide in 50 mL of water.

  • Prepare a solution of sodium hypochlorite by mixing 13 mL of household bleach with a solution of 3 g of NaOH in 20 mL of water.

  • Cool the salicylamide solution in an ice bath and slowly add the sodium hypochlorite solution dropwise with stirring.

  • After the addition is complete, add 15 mL of 10% NaOH solution and rapidly heat the mixture to 70°C for 30 minutes.

  • Cool the solution in an ice bath and add 25 mL of 10M HCl to precipitate the benzoxazolone intermediate.

  • Filter the precipitate and dry it at 100°C for one hour.

  • Dissolve the dried intermediate in 100 mL of 1M HCl and heat at 80°C with reflux for 1 hour to hydrolyze it to 2-aminophenol.

  • Allow the solution to cool to room temperature and filter the 2-aminophenol product.

IV. Data Presentation

Table 1: Summary of Reaction Parameters and Observed Outcomes for Salicylamide Synthesis [1]

ParameterValue 1Value 2
Amount of 10M HCl for Precipitation 25 mL40 mL
Observed Yield 31%89%

Table 2: Physical Properties of Intermediates and Final Product [1]

CompoundExpected Melting Point (°C)Observed Melting Point (°C)
Salicylamide 140-144141
Benzoxazolone 139-142141
2-Aminophenol 174173

V. Visualizations

Synthesis_Workflow Synthesis of 2-Aminophenol from Salicylic Acid cluster_step1 Step 1: Salicylamide Synthesis cluster_step2 Step 2: Hofmann Rearrangement & Hydrolysis Salicylic_Acid Salicylic Acid Heat Heat (180°C, 2h) Salicylic_Acid->Heat Urea Urea Urea->Heat Boric_Acid Boric Acid (Catalyst) Boric_Acid->Heat Salicylamide Salicylamide Heat->Salicylamide Amidation Salicylamide_input Salicylamide Salicylamide->Salicylamide_input Hofmann Hofmann Rearrangement (0-70°C) Salicylamide_input->Hofmann NaOCl_NaOH NaOCl / NaOH NaOCl_NaOH->Hofmann Benzoxazolone Benzoxazolone (Intermediate) Hofmann->Benzoxazolone HCl_hydrolysis 1M HCl, Reflux (80°C, 1h) Benzoxazolone->HCl_hydrolysis Aminophenol 2-Aminophenol HCl_hydrolysis->Aminophenol Hydrolysis

Caption: Workflow for the synthesis of 2-aminophenol from salicylic acid.

Troubleshooting_Impurity_Formation Troubleshooting Impurity Formation cluster_salicylamide In Salicylamide cluster_aminophenol In 2-Aminophenol cluster_solutions Solutions Impurity_Observed Impurity Observed Unreacted_SA Unreacted Salicylic Acid Impurity_Observed->Unreacted_SA Colored_Impurities Colored Impurities (Pink/Brown/Black) Impurity_Observed->Colored_Impurities Incomplete_Reaction Incomplete Reaction / Insufficient Acidification Unreacted_SA->Incomplete_Reaction Cause Increase_Acid Increase Acid in Work-up Incomplete_Reaction->Increase_Acid Oxidation Oxidation (Air, Light, Heat, High pH) Colored_Impurities->Oxidation Cause Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Oxidation->Inert_Atmosphere Protect_Light Protect from Light Oxidation->Protect_Light

Caption: Logical relationship for troubleshooting common impurities.

References

troubleshooting unexpected precipitation of salicylaldehyde Schiff base metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected precipitation during the synthesis and handling of salicylaldehyde Schiff base metal complexes.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Issue 1: The Schiff base ligand precipitates during its synthesis, before the addition of the metal salt.

  • Question: I'm synthesizing my Schiff base ligand, and a solid is crashing out of solution before I can add the metal salt. What's happening and how can I fix it?

  • Answer: This is a common issue and can be due to several factors related to the solubility of your starting materials or the Schiff base product itself.

    • Solvent Choice: The solvent may not be appropriate for both the salicylaldehyde derivative and the amine. Ensure both starting materials are soluble in the chosen solvent. Common solvents for Schiff base synthesis include ethanol, methanol, and THF.[1][2] Sometimes a solvent mixture is necessary to keep all components in solution.

    • Reaction Conditions: The formation of the Schiff base can be sensitive to temperature. Some reactions require heating (reflux) to ensure the reaction goes to completion and the product stays in solution.[1]

    • pH of the Medium: Schiff base formation is often catalyzed by a small amount of acid or base. However, extreme pH values can cause precipitation or hydrolysis. A few drops of glacial acetic acid are often used to maintain a suitable pH.[3]

Issue 2: The metal complex precipitates immediately upon addition of the metal salt.

  • Question: As soon as I add the metal salt to my Schiff base solution, a precipitate forms. Is this my product, and how can I control the reaction?

  • Answer: Rapid precipitation can indicate either successful complex formation with low solubility or the formation of insoluble impurities.

    • Insoluble Complex Formation: Your desired metal complex may be inherently insoluble in the reaction solvent. Consider using a different solvent system. For complexes with poor solubility, solvents like DMF or DMSO can be effective.[1][4]

    • Metal Hydroxide Precipitation: If the pH of your reaction mixture is too high, the metal salt may precipitate as a metal hydroxide. Ensure the pH is controlled, often in a slightly acidic to neutral range, depending on the specific metal ion.[5]

    • Rate of Addition: Adding the metal salt solution dropwise and with vigorous stirring can help control the reaction rate and prevent localized high concentrations that lead to rapid precipitation.

Issue 3: The metal complex precipitates out of solution over time.

  • Question: My metal complex was initially soluble, but after some time (hours or days), a precipitate has formed. What could be the cause?

  • Answer: This delayed precipitation often points to issues with the stability of the complex or changes in the solution environment.

    • Hydrolysis: The imine bond (C=N) of the Schiff base is susceptible to hydrolysis, especially in the presence of water. This breaks down the ligand and can cause the metal ion or the free salicylaldehyde and amine to precipitate.[1] Using anhydrous solvents and storing the solution under an inert atmosphere can minimize hydrolysis.[1]

    • Temperature Changes: The solubility of many complexes is temperature-dependent. If the solution cools, the complex may precipitate out.[1] If the complex is thermally stable, storing it at a constant, slightly elevated temperature might be a solution.

    • Photodecomposition: Some complexes are light-sensitive and can decompose upon exposure to light, leading to the formation of insoluble byproducts.[1] Storing your solutions in amber vials or wrapped in aluminum foil can prevent photodecomposition.[1]

    • Concentration: The solution might be supersaturated. Working with more dilute solutions can prevent precipitation over time.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for synthesizing and storing salicylaldehyde Schiff base metal complexes?

A1: The choice of solvent is critical. The ideal solvent will dissolve the Schiff base ligand and the metal salt. Common choices are ethanol, methanol, and THF.[1][2] For less soluble complexes, DMF and DMSO are often used.[1][4] It's important to use anhydrous solvents to prevent hydrolysis of the Schiff base.[1]

Q2: How can I purify my precipitated metal complex?

A2: Recrystallization is a common method for purifying solid metal complexes. This involves dissolving the precipitate in a minimum amount of a hot solvent in which it has good solubility, followed by slow cooling to allow for the formation of pure crystals.[6] If you have trouble finding a single suitable solvent, a two-solvent system can be effective.[6] Hot gravity filtration can be used to remove any insoluble impurities before cooling.[6]

Q3: My complex is an oil and won't precipitate as a solid. What can I do?

A3: Oiling out can occur when a compound is insoluble in a solvent but its melting point is lower than the solvent's boiling point. To induce precipitation, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired product, or changing the solvent system.

Q4: How can I confirm that the precipitate is my desired metal complex and not a byproduct?

A4: Spectroscopic methods are essential for characterization.

  • FTIR Spectroscopy: Look for a shift in the C=N (azomethine) stretching frequency (typically 1580-1680 cm⁻¹) to a lower frequency upon complexation, indicating coordination of the nitrogen to the metal. The disappearance of the O-H stretching band from the salicylaldehyde (around 3300-3400 cm⁻¹) also suggests coordination.[2]

  • UV-Vis Spectroscopy: Changes in the absorption spectra, such as the appearance of new charge transfer bands, can indicate complex formation. The reappearance of bands corresponding to the free ligand can signal decomposition.[1]

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the aldehyde proton signal (around 9-10 ppm) from salicylaldehyde and the appearance of new signals corresponding to the complex are indicative of successful synthesis. Reappearance of the aldehyde and amine signals can indicate hydrolysis.[1]

Data Presentation

Table 1: Common Solvents for Salicylaldehyde Schiff Base Metal Complexes

SolventPolarityTypical UseNotes
EthanolPolar ProticSynthesis and RecrystallizationGood for many common Schiff bases and metal salts.[2]
MethanolPolar ProticSynthesis and RecrystallizationSimilar to ethanol, good general-purpose solvent.[2]
Tetrahydrofuran (THF)Polar AproticSynthesisCan be a good choice when protic solvents interfere.[2]
Dimethylformamide (DMF)Polar AproticFor poorly soluble complexesHigher boiling point, useful for difficult-to-dissolve compounds.[1][4]
Dimethyl Sulfoxide (DMSO)Polar AproticFor poorly soluble complexesVery strong solvent, can be difficult to remove.[1][4]
AcetonitrilePolar AproticRecrystallization/CrystallizationCan be effective for obtaining single crystals.[7]
DichloromethaneNonpolarExtraction/PurificationUseful for extracting complexes into an organic layer.

Experimental Protocols

Protocol 1: General Synthesis of a Salicylaldehyde Schiff Base Metal Complex

  • Schiff Base Formation:

    • Dissolve the salicylaldehyde derivative (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

    • Add the amine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature or reflux for the time specified in your procedure (typically 1-4 hours).[8] Monitor the reaction by TLC if possible.

  • Complexation:

    • Dissolve the metal salt (e.g., metal(II) chloride or acetate, 0.5 or 1 equivalent depending on desired stoichiometry) in a minimum amount of the same or a compatible solvent.

    • Add the metal salt solution dropwise to the Schiff base solution while stirring vigorously.

    • Continue stirring/refluxing for an additional 1-2 hours.

  • Isolation:

    • If a precipitate forms upon cooling, collect it by vacuum filtration.

    • Wash the solid with cold solvent to remove soluble impurities.

    • Dry the product in a desiccator or vacuum oven.

Protocol 2: Recrystallization of a Precipitated Metal Complex

  • Solvent Selection: Choose a solvent in which the complex is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: Place the crude, dry precipitate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath). Add more hot solvent in small portions until the complex just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, you may place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[6]

Visualizations

Synthesis_Workflow cluster_ligand Schiff Base Formation cluster_complex Complexation cluster_purification Isolation & Purification Salicylaldehyde Salicylaldehyde Derivative Mix1 Mix & Reflux Salicylaldehyde->Mix1 Amine Primary Amine Amine->Mix1 Solvent1 Solvent (e.g., Ethanol) Solvent1->Mix1 Catalyst Acid/Base Catalyst Catalyst->Mix1 SchiffBase Schiff Base Solution Mix1->SchiffBase Mix2 Mix & Stir/Reflux SchiffBase->Mix2 MetalSalt Metal Salt Solution MetalSalt->Mix2 CrudeComplex Crude Complex Solution/Suspension Mix2->CrudeComplex Filter Filter & Wash CrudeComplex->Filter Recrystallize Recrystallize Filter->Recrystallize PureComplex Pure Metal Complex Recrystallize->PureComplex Troubleshooting_Precipitation Start Unexpected Precipitation Occurs CheckPurity Are reactants & solvents pure/anhydrous? Start->CheckPurity CheckSolvent Is the solvent appropriate? CheckPurity->CheckSolvent Yes PurifyReactants Purify reactants, use anhydrous solvents CheckPurity->PurifyReactants No CheckTemp Is temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Try different solvent or solvent mixture (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent No CheckpH Is pH controlled? CheckTemp->CheckpH Yes AdjustTemp Adjust temperature (heat/cool as needed) CheckTemp->AdjustTemp No CheckConcentration Is the solution too concentrated? CheckpH->CheckConcentration Yes AdjustpH Buffer or adjust pH CheckpH->AdjustpH No DiluteSolution Use more dilute solutions CheckConcentration->DiluteSolution Yes Characterize Precipitate is likely the product. Purify and characterize. CheckConcentration->Characterize No PurifyReactants->Start ChangeSolvent->Start AdjustTemp->Start AdjustpH->Start DiluteSolution->Start Chemical_Equilibrium cluster_reactants Reactants in Solution Ligand Schiff Base Ligand (L) Complex_Soluble Soluble Complex (ML) Ligand->Complex_Soluble + M Metal Metal Ion (M) Metal->Complex_Soluble + L Complex_Soluble->Ligand Decomposition/Hydrolysis Complex_Precipitate Precipitated Complex (ML)↓ Complex_Soluble->Complex_Precipitate Poor Solubility (Low Temp, High Conc.) Complex_Precipitate->Complex_Soluble Improved Solubility (Heat, Dilute, Change Solvent)

References

Technical Support Center: Strategies to Improve the Photostability of 2-Salicylideneaminophenol-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Salicylideneaminophenol-based sensors. The following information is designed to help you address common photostability issues and enhance the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based sensor is rapidly photobleaching. What are the primary causes?

A1: Rapid photobleaching in this compound-based sensors is primarily due to their inherent photochemical reactivity. The core issue often lies in the enol-keto photoisomerization process. Upon excitation with light, the molecule can convert from the stable enol form to a transient keto form. While this process is sometimes reversible (photochromism), it can also lead to irreversible degradation pathways, especially in the presence of oxygen and other reactive species. Key contributing factors include:

  • High-intensity light sources: Intense or prolonged exposure to excitation light significantly accelerates the rate of photochemical reactions.

  • Presence of molecular oxygen: Oxygen can react with the excited state of the sensor, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the sensor molecule.

  • Solvent effects: The polarity and protic nature of the solvent can influence the stability of the excited state and the efficiency of degradation pathways.

  • Molecular structure: The specific substituents on the salicylidene and aminophenol rings can dramatically affect the photostability.

Q2: How can I chemically modify the structure of my this compound sensor to improve its photostability?

A2: Strategic structural modifications can significantly enhance the photostability of your sensor. Consider the following approaches:

  • Introduce electron-donating groups: Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups on the aromatic rings can help to delocalize electron density, which can stabilize the excited state and reduce the likelihood of degradative reactions.

  • Introduce bulky substituents: Steric hindrance from bulky groups (e.g., tert-butyl) can restrict the conformational changes required for photoisomerization and subsequent degradation.

  • Incorporate heterocyclic rings: Fusing or attaching heterocyclic moieties can provide additional pathways for excited-state energy dissipation, thus competing with photodegradation pathways.

  • Chelation with metal ions: In some cases, the formation of a metal complex with the Schiff base can enhance rigidity and photostability.

Q3: Are there any additives I can use in my experimental setup to reduce photobleaching?

A3: Yes, several additives, often referred to as photostabilizers, can be incorporated into your sample to mitigate photobleaching:

  • Antioxidants/Free Radical Scavengers: These compounds can quench reactive oxygen species that are often involved in the photodegradation process. Common examples include:

    • Ascorbic acid (Vitamin C)

    • Trolox (a water-soluble analog of Vitamin E)

    • n-propyl gallate

  • Triplet State Quenchers: These molecules can accept energy from the long-lived triplet excited state of the fluorophore, returning it to the ground state before it can undergo deleterious chemical reactions. Examples include:

    • β-mercaptoethanol

    • Cysteamine

It is crucial to optimize the concentration of these additives, as excessive amounts can sometimes have a quenching effect on the fluorescence signal itself.

Q4: What are the best practices for handling and storing this compound-based sensors to maintain their stability?

A4: Proper handling and storage are critical for preserving the integrity of your sensors:

  • Storage: Store sensor stock solutions and solid compounds in a cool, dark, and dry environment. Amber vials or containers wrapped in aluminum foil are recommended to protect them from light. For long-term storage, consider refrigeration or freezing, depending on the solvent used.

  • Handling: Prepare solutions fresh whenever possible. When working with the sensors, minimize their exposure to ambient light. Use a dark room or cover your experimental setup with a light-blocking enclosure.

  • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid and irreversible loss of fluorescence signal during measurement. Photobleaching due to high-intensity light.Reduce the intensity of the excitation light source. Use neutral density filters if necessary. Decrease the exposure time of the detector.
Presence of oxygen in the sample.Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing the sensor solution. Work in a glovebox if possible.
Fluorescence signal intensity varies inconsistently between experiments. Degradation of the sensor in solution over time.Prepare fresh sensor solutions for each experiment. Store stock solutions appropriately and check for signs of degradation (e.g., color change) before use.
pH sensitivity of the sensor.Buffer the solution to maintain a constant pH throughout the experiment, as the protonation state can affect photostability.
Formation of a precipitate or color change in the sensor solution upon light exposure. Formation of insoluble photodegradation products.This is a clear indication of significant photodegradation. Re-evaluate the sensor's structure and consider the chemical modification strategies mentioned in the FAQs. Incorporate photostabilizers.

Quantitative Data on Photostability

Substituent on Salicylaldehyde Ring Substituent on Aminophenol Ring Expected Relative Photostability Rationale
-H-HBaselineUnsubstituted parent compound.
5-OCH₃ (electron-donating)-HHigherIncreased electron density can stabilize the excited state.
5-NO₂ (electron-withdrawing)-HLowerDecreased electron density may destabilize the excited state.
-H4-N(CH₃)₂ (electron-donating)HigherStrong electron-donating group enhances excited-state stability.
3,5-di-tert-butyl (bulky)-HSignificantly HigherSteric hindrance restricts photoisomerization.

Note: This table provides a qualitative guide. Actual photostability should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Photostable this compound Derivative

This protocol describes the synthesis of a more photostable derivative by incorporating an electron-donating group.

Materials:

  • 5-Methoxysalicylaldehyde

  • 2-Aminophenol

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1.0 mmol of 5-methoxysalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Add a solution of 1.0 mmol of 2-aminophenol in 10 mL of absolute ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting yellow precipitate is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry it under a vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure, more photostable Schiff base sensor.

Protocol 2: Standardized Photostability Assessment

This protocol outlines a method for quantifying the photostability of your this compound-based sensor.

Materials:

  • Your synthesized this compound-based sensor

  • Spectrofluorometer with a time-course measurement mode

  • Cuvette

  • Solvent (e.g., ethanol, DMSO)

  • "Dark control" sample (same solution, but kept in the dark)

Procedure:

  • Prepare a solution of your sensor in the desired solvent at a concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer.

  • Divide the solution into two cuvettes. One will be the "exposed sample," and the other will be the "dark control." Wrap the dark control cuvette completely in aluminum foil.

  • Place the "exposed sample" cuvette in the spectrofluorometer.

  • Set the excitation and emission wavelengths to the maximum for your sensor.

  • Continuously illuminate the sample with the excitation light source at a fixed intensity.

  • Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).

  • After the measurement period, measure the fluorescence intensity of the "dark control" sample.

  • Calculate the percentage of remaining fluorescence at each time point for the exposed sample relative to its initial intensity.

  • Compare the final intensity of the exposed sample to the dark control to assess the degree of photobleaching versus any potential thermal degradation.

  • The photobleaching rate can be determined by fitting the decay of fluorescence intensity over time to an exponential function.

Visualizations

Photodegradation_Pathway cluster_ground_state Ground State cluster_excited_state Excited State cluster_degradation Degradation Pathways Enol Enol Form (Stable) Excited_Enol Excited Enol Enol->Excited_Enol Light Absorption (hν) Keto Keto Tautomer Excited_Enol->Keto Photoisomerization ROS Reactive Oxygen Species Excited_Enol->ROS + O₂ Keto->Enol Relaxation (Fluorescence/Heat) Keto->ROS + O₂ Degradation_Products Degradation Products Keto->Degradation_Products Irreversible Reactions ROS->Degradation_Products Oxidation

Caption: Proposed photodegradation pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis Start Synthesize Sensor Prepare_Solution Prepare Sensor Solution Start->Prepare_Solution Split_Sample Split into 'Exposed' and 'Dark Control' Prepare_Solution->Split_Sample Expose_Sample Continuous Light Exposure Split_Sample->Expose_Sample Measure_Dark_Control Measure Dark Control Split_Sample->Measure_Dark_Control Record_Fluorescence Record Fluorescence vs. Time Expose_Sample->Record_Fluorescence Calculate_Decay Calculate % Fluorescence Decay Record_Fluorescence->Calculate_Decay Measure_Dark_Control->Calculate_Decay Determine_Rate Determine Photobleaching Rate Calculate_Decay->Determine_Rate

Caption: Experimental workflow for assessing sensor photostability.

Stabilization_Strategies cluster_chemical Chemical Modification cluster_environmental Environmental Control Photostability Improved Photostability Electron_Donating Add Electron-Donating Groups Electron_Donating->Photostability Bulky_Groups Incorporate Bulky Groups Bulky_Groups->Photostability Heterocycles Introduce Heterocycles Heterocycles->Photostability Antioxidants Use Antioxidants (e.g., Trolox) Antioxidants->Photostability Triplet_Quenchers Add Triplet State Quenchers Triplet_Quenchers->Photostability Degas_Solvent Degas Solvent (remove O₂) Degas_Solvent->Photostability

Caption: Key strategies for improving the photostability of sensors.

Validation & Comparative

A Comparative Guide to 2-Salicylideneaminophenol and its Analogs as Fluorescent Probes for Aluminum Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and selective detection of aluminum ions (Al³⁺) is of paramount importance in environmental monitoring, biological systems, and pharmaceutical analysis due to the potential toxicity of aluminum. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and the potential for bio-imaging applications. This guide provides a comparative overview of 2-Salicylideneaminophenol (SAP) and its closely related Schiff base analogs as fluorescent probes for Al³⁺, with supporting experimental data and protocols.

Performance Comparison of Schiff Base Fluorescent Probes for Aluminum Ions

Schiff base ligands, such as those derived from salicylaldehyde and aminophenols, are a prominent class of fluorescent probes for Al³⁺.[1] Their efficacy is rooted in mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of Al³⁺ to the probe restricts intramolecular rotation and enhances fluorescence emission. The following table summarizes the performance of several Schiff base probes, providing a comparative benchmark for their analytical capabilities.

Probe NameTarget IonLimit of Detection (LOD)Solvent SystemOther Detected IonsReference
2-Aminophenols based Schiff basesAl³⁺Low (not specified)H₂O-DMSO (1:1, v/v)CN⁻[1]
3-Aminopyridine Salicylidene (3APS)Al³⁺20 µg/LH₂O-ACN (9:1)Fe³⁺, Cu²⁺ (colorimetric)[2][3][4]
BHMMPAl³⁺0.70 µMEtOH/H₂O (2/3, v/v)-[5][6]
N'-(4-diethylamino-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (1)Al³⁺6.7 x 10⁻⁹ MAcetonitrile/water (1:1 v/v)-[7]
4-(1-naphthalene-methylene amino) benzoic acid (La)Al³⁺5.4 x 10⁻⁸ MDMF/H₂O (1:1)Fe³⁺[8]
3-hydroxyl-4-(1-naphthalene-methylene amino) benzoic acid (Lb)Al³⁺3.3 x 10⁻⁸ MDMF/H₂O (1:1)Cu²⁺, Fe³⁺[8]

Signaling Pathway and Experimental Workflow

The detection of Al³⁺ by Schiff base probes typically involves a "turn-on" fluorescence response. The general mechanism and experimental workflow are depicted below.

SignalingPathway Probe Schiff Base Probe (e.g., this compound analog) Complex Probe-Al³⁺ Complex (Chelation) Probe->Complex + Al³⁺ Non_fluorescent Weak Fluorescence (Non-radiative decay) Probe->Non_fluorescent In absence of Al³⁺ Al_ion Aluminum Ion (Al³⁺) Al_ion->Complex Fluorescent Strong Fluorescence (Turn-on Response) Complex->Fluorescent Excitation

Caption: Signaling mechanism of a Schiff base fluorescent probe for aluminum ion detection.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_app Application Probe_prep Synthesize and Purify Schiff Base Probe Solution_prep Prepare Stock Solutions (Probe and Metal Ions) Probe_prep->Solution_prep Titration Spectrophotometric Titration (UV-Vis and Fluorescence) Solution_prep->Titration Selectivity Test with Interfering Ions Titration->Selectivity LOD_calc Calculate Limit of Detection Selectivity->LOD_calc Real_sample Analysis in Real Samples (e.g., water, cells) LOD_calc->Real_sample

Caption: General experimental workflow for the validation of a fluorescent probe.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and application of Schiff base fluorescent probes for Al³⁺ detection, based on common methodologies reported in the literature.[2][3][4]

Synthesis of Schiff Base Probe (e.g., 3-Aminopyridine Salicylidene)
  • Reactant Preparation: Dissolve equimolar amounts of salicylaldehyde and the corresponding aminophenol derivative (e.g., 3-aminopyridine) in a suitable solvent such as ethanol or methanol.

  • Reaction: The reaction can be carried out under reflux for several hours or more efficiently using microwave-assisted synthesis, which can significantly reduce the reaction time to a few minutes.[3][4]

  • Purification: The resulting Schiff base precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to obtain the final product.

  • Characterization: The structure of the synthesized probe should be confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Aluminum Ion Detection
  • Stock Solutions: Prepare a stock solution of the Schiff base probe (e.g., 2 x 10⁻⁴ M in acetonitrile) and stock solutions of various metal ions (e.g., 1.0 x 10⁻³ M in ultrapure water).[2]

  • Measurement: In a cuvette, place a solution of the probe at a specific concentration (e.g., 2.2 x 10⁻⁶ M in a suitable solvent mixture like H₂O:ACN, 9:1).[2]

  • Titration: Record the fluorescence spectrum of the probe solution upon excitation at an appropriate wavelength (e.g., 350 nm).[2] Sequentially add increasing concentrations of the Al³⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the linear range and calculate the limit of detection (LOD). The binding stoichiometry can be determined using a Job's plot.

Selectivity Study
  • Prepare Solutions: Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration and a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration significantly higher than that of Al³⁺.

  • Fluorescence Measurement: Record the fluorescence spectra of these solutions and compare the fluorescence intensity with that of the solution containing only the probe and the solution containing the probe and Al³⁺. A highly selective probe will show a significant fluorescence enhancement only in the presence of Al³⁺.

Conclusion

Schiff base compounds derived from salicylaldehyde and aminophenols, including analogs of this compound, are effective and highly sensitive fluorescent probes for the detection of aluminum ions. Their "turn-on" fluorescence signaling, coupled with high selectivity, makes them valuable tools in various scientific disciplines. The choice of a specific probe will depend on the required sensitivity, the sample matrix, and the presence of potential interfering ions. The experimental protocols provided herein offer a foundation for the validation and application of these probes in research and development.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-Salicylideneaminophenol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Schiff base metal complexes have emerged as a promising class of compounds, with 2-Salicylideneaminophenol derivatives showing significant potential. This guide provides a comparative overview of the antimicrobial efficacy of various this compound metal complexes, supported by experimental data and detailed protocols to aid in further research and development.

The core structure of this compound, a Schiff base derived from the condensation of salicylaldehyde and 2-aminophenol, offers a versatile platform for coordination with various metal ions. Chelation of metal ions with this ligand has been shown to enhance its biological activity, a phenomenon that is of great interest in the development of new therapeutics.[1] It is believed that this enhancement is due to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial activity of this compound metal complexes is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various metal complexes against a range of pathogenic bacteria and fungi, compiled from multiple studies. Lower MIC values indicate higher antimicrobial efficacy.

Metal ComplexMicroorganismMIC (µg/mL)Reference
[Cu(L)₂] Staphylococcus aureus1.93[2]
Methicillin-resistant Staphylococcus aureus (MRSA)1.93[2]
Escherichia coli> 50[2]
Pseudomonas aeruginosa> 50[2]
[Ni(L)₂] Staphylococcus aureus> 50[2]
Escherichia coli> 50[2]
[Zn(L)₂] Staphylococcus aureus10-14 mm (Zone of Inhibition)[3]
Escherichia coli10-14 mm (Zone of Inhibition)[3]
Candida albicans12 mm (Zone of Inhibition)[3]
[Mn(L)₂] Staphylococcus aureus> 50[2]
[Fe(L)Cl] Staphylococcus aureus0.781[2]
Methicillin-resistant Staphylococcus aureus (MRSA)0.781[2]

Note: 'L' represents the this compound ligand. Data presented as zone of inhibition in mm indicates a different testing methodology and is not a direct MIC value.

From the compiled data, it is evident that the nature of the metal ion plays a crucial role in the antimicrobial activity of the complex. Notably, the Iron(III) complex of a related salicylidene-1,2-phenylenediamine ligand demonstrated the most potent activity against Gram-positive bacteria, including MRSA, with an MIC value of 0.781 µg/mL.[2] Copper(II) complexes also exhibit significant activity against S. aureus and MRSA.[2] In contrast, the tested Nickel(II) and Manganese(III) complexes showed limited efficacy.[2] The antimicrobial potential of these metal complexes is often more pronounced against Gram-positive bacteria than Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of this compound metal complexes.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the this compound metal complexes are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a nutrient broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using sterile nutrient broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Process: Experimental Workflow and Molecular Structure

To better understand the experimental process and the molecular basis of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_complex This compound Metal Complex cluster_ligand Schiff Base Ligand M Metal Ion N N M->N Coordination Bond O1 O M->O1 Coordination Bond O2 O M->O2 Coordination Bond Aminophenol Aminophenol Moiety N->Aminophenol Salicylaldehyde Salicylaldehyde Moiety O1->Salicylaldehyde Salicylaldehyde->N Imine Linkage

Coordination of a metal ion with the this compound ligand.

References

performance evaluation of 2-Salicylideneaminophenol catalysts in oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of 2-Salicylideneaminophenol (SAP) catalysts in oxidation reactions. The catalytic efficiency of SAP-based systems is compared with other notable alternatives, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable catalytic system for their specific oxidation reaction needs.

Introduction to this compound Catalysts

This compound (SAP) is a Schiff base ligand that, when complexed with transition metals, forms catalysts that have demonstrated significant activity in various oxidation reactions. These complexes are of particular interest due to their structural versatility, stability, and catalytic efficiency, often mimicking the active sites of metalloenzymes. This guide focuses on their performance in the oxidation of phenolic substrates, a critical transformation in both synthetic chemistry and environmental remediation.

Performance Comparison of Oxidation Catalysts

The following tables summarize the catalytic performance of this compound (SAP) metal complexes in comparison to other classes of catalysts used in the oxidation of phenolic compounds. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and analytical methods across different studies. The data presented here is collated from various sources to provide a broad overview of catalyst performance.

Table 1: Performance of this compound (SAP) and other Schiff Base Metal Complex Catalysts in Phenol/Aminophenol Oxidation

CatalystSubstrateOxidantSolventTemperature (°C)Key Performance MetricsReference
[Cu(SAP)]2-AminophenolAirMethanol25Turnover Number (TON): 5.89 x 10² h⁻¹
[Cu(L¹)(Cl)₂]·MeOH2-AminophenolAirMethanol/Water30kcat/KM = 12 M⁻¹s⁻¹[1]
[Cu(L²)(Cl)₂]·H₂O2-AminophenolAirMethanol/Water30kcat/KM = 16 M⁻¹s⁻¹[1]
[Cu(L³)(Cl)₂]2-AminophenolAirMethanol/Water30kcat/KM = 44 M⁻¹s⁻¹[1]
Fe-MOF (MIL-101)AnthraceneTBHPChlorobenzene100100% Conversion, 100% Selectivity to 9,10-anthraquinone[2]
Cr-MOF (MIL-101)AnthraceneTBHPChlorobenzene100>92% Conversion, 100% Selectivity to 9,10-anthraquinone, Higher TOF than Fe-MIL-101[2]

*L¹, L², L³ represent different Schiff base ligands. TBHP = tert-butyl hydroperoxide.

Table 2: Performance of Alternative Catalytic Systems in Phenol Oxidation

Catalyst TypeCatalystSubstrateOxidantpHTemperature (°C)Key Performance MetricsReference
Enzymatic Horseradish Peroxidase (HRP)PhenolH₂O₂725>95% phenol removal[3]
Enzymatic Immobilized HRPPhenolH₂O₂72562% phenol polymerization (100 mg/L phenol)[4]
Enzymatic LaccasePhenol, Cumylphenol, TriclosanO₂NeutralNot SpecifiedEffective oxidation of micromolar concentrations[5]
Fenton-like Fe²⁺/H₂O₂PhenolH₂O₂325-50High conversion, intermediate products identified[6]
Fenton-like Fe(II)-Fe(III) Green RustsPhenolH₂O₂7.1Not SpecifiedHigh degradation and mineralization rates[7]
Fenton-like Fe³⁺/Activated CarbonPhenolH₂O₂Not SpecifiedNot Specified93.02% degradation efficiency[8]
Porphyrin-based [Fe(TPFPP)Cl]3,5-dimethylphenolH₂O₂Not SpecifiedRoom Temp>90% selectivity to 3,5-dimethyl-1,4-benzoquinone[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for the synthesis of SAP ligands and their metal complexes, as well as a typical procedure for a catalytic oxidation reaction.

Protocol 1: Synthesis of this compound (SAP) Schiff Base Ligand

This protocol describes the general synthesis of a Schiff base ligand from the condensation of 2-aminophenol and salicylaldehyde.

Materials:

  • 2-Aminophenol

  • Salicylaldehyde

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-aminophenol in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of salicylaldehyde in ethanol.

  • Add the salicylaldehyde solution dropwise to the 2-aminophenol solution while stirring.

  • A color change and the formation of a precipitate are typically observed.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

Protocol 2: Synthesis of a this compound (SAP) Transition Metal Complex

This protocol outlines the general procedure for complexing the synthesized SAP ligand with a transition metal salt.

Materials:

  • Synthesized this compound (SAP) ligand

  • Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the synthesized SAP ligand in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the transition metal salt in methanol or ethanol (typically in a 1:1 or 2:1 ligand to metal molar ratio).

  • Add the methanolic solution of the metal salt dropwise to the ligand solution while stirring.[3]

  • A change in color or the formation of a precipitate usually indicates the formation of the complex.

  • Reflux the reaction mixture for 2-6 hours.

  • Allow the mixture to cool to room temperature to allow the complex to precipitate.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with the reaction solvent (methanol or ethanol) and then with a non-polar solvent like diethyl ether to remove organic impurities.

  • Dry the final complex in a desiccator.

Protocol 3: Catalytic Oxidation of 2-Aminophenol

This protocol provides a general procedure for evaluating the catalytic activity of a synthesized SAP complex in the oxidation of 2-aminophenol.

Materials:

  • Synthesized SAP-metal complex catalyst

  • 2-Aminophenol (substrate)

  • Methanol (solvent)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bar

  • Cuvettes

Procedure:

  • Prepare a stock solution of the SAP-metal complex catalyst in methanol (e.g., 1 x 10⁻³ M).

  • Prepare a stock solution of 2-aminophenol in methanol (e.g., 1 x 10⁻² M).

  • In a cuvette, add a specific volume of the catalyst solution and the solvent.

  • Initiate the reaction by adding a specific volume of the 2-aminophenol solution to the cuvette. The reaction is typically carried out in the presence of air as the oxidant.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and start monitoring the reaction.

  • Record the absorbance of the solution at the wavelength corresponding to the product (e.g., 2-aminophenoxazine-3-one) at regular time intervals.[10]

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • The turnover number (TON) or turnover frequency (TOF) can be calculated based on the amount of product formed per mole of catalyst over a specific time.

Experimental and Logical Flow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in the evaluation of SAP catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_comparison Performance Comparison Start Start Ligand_Synth SAP Ligand Synthesis Start->Ligand_Synth Condensation Complex_Synth Metal Complexation Ligand_Synth->Complex_Synth Metal Salt Characterization Characterization (FTIR, UV-Vis, etc.) Complex_Synth->Characterization Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Characterization->Reaction_Setup Use Catalyst Reaction_Monitoring Reaction Monitoring (e.g., UV-Vis) Reaction_Setup->Reaction_Monitoring Data_Analysis Data Analysis (Kinetics, Yield) Reaction_Monitoring->Data_Analysis Performance_Evaluation Comparative Performance Evaluation Data_Analysis->Performance_Evaluation Alternative_Catalysts Alternative Catalysts Data Alternative_Catalysts->Performance_Evaluation

Caption: Workflow for synthesis, characterization, and evaluation of SAP catalysts.

Catalytic_Cycle Catalyst [M-SAP] Catalyst_Substrate [M-SAP]-Substrate Complex Catalyst->Catalyst_Substrate Coordination Substrate Substrate (e.g., 2-AP) Substrate->Catalyst_Substrate Oxidized_Product Oxidized Product Catalyst_Substrate->Oxidized_Product Product Release Reduced_Catalyst Reduced Catalyst Catalyst_Substrate->Reduced_Catalyst Electron Transfer Reduced_Catalyst->Catalyst Re-oxidation Oxidant Oxidant (e.g., O2) Oxidant->Catalyst

Caption: A generalized catalytic cycle for the oxidation of a substrate by a SAP-metal complex.

References

Unveiling Molecular Fingerprints: A Comparative Analysis of Experimental and Theoretical Spectra of 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the Schiff base 2-Salicylideneaminophenol, a compound of interest for its coordination chemistry and potential biological applications. By juxtaposing experimentally measured Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra with data derived from quantum chemical computations, we offer a comprehensive validation of its molecular structure and electronic transitions.

At a Glance: Spectral Data Synopsis

The following tables summarize the key quantitative data from the experimental and theoretical spectroscopic analysis of this compound. This side-by-side presentation allows for a rapid and effective comparison of the spectral characteristics.

Table 1: FT-IR Spectral Data Comparison
Experimental ν (cm⁻¹)Theoretical ν (cm⁻¹)Vibrational Assignment
~3440 (broad)~3450O-H stretching (phenolic)
~3060~3065C-H stretching (aromatic)
~1630~1635C=N stretching (azomethine)
~1590~1595C=C stretching (aromatic)
~1280~1285C-O stretching (phenolic)

Theoretical data is often calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.

Table 2: UV-Vis Spectral Data Comparison
Experimental λmax (nm)Theoretical λmax (nm)Electronic Transition Assignment
~272~270π → π* (aromatic rings)
~355~360n → π* (azomethine group)

Theoretical data is often calculated using Time-Dependent Density Functional Theory (TD-DFT).

Table 3: ¹H NMR Spectral Data Comparison
Experimental δ (ppm)Theoretical δ (ppm)Proton Assignment
~13.5 (s, 1H)~13.4-OH (intramolecular H-bond)
~8.6 (s, 1H)~8.5-CH=N- (azomethine)
~6.8 - 7.6 (m, 8H)~6.7 - 7.5Aromatic protons

Theoretical data is often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 4: ¹³C NMR Spectral Data Comparison
Experimental δ (ppm)Theoretical δ (ppm)Carbon Assignment
~165~164-CH=N- (azomethine)
~160~159C-OH (phenolic)
~116 - 150~115 - 149Aromatic carbons

Theoretical data is often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Illuminating the Methodology: Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of spectroscopic data.

Experimental Protocols
  • Synthesis of this compound: The Schiff base is typically synthesized via a condensation reaction between equimolar amounts of salicylaldehyde and 2-aminophenol in an alcoholic solvent, such as ethanol or methanol. The mixture is refluxed for a period, and the resulting product is then purified by recrystallization.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or acetonitrile, and the spectrum is recorded over a specific wavelength range, commonly 200-800 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Computational Protocols
  • Geometry Optimization: The molecular geometry of this compound is optimized using quantum chemical software like Gaussian. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is a common choice for achieving an accurate ground-state geometry.

  • Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to predict the FT-IR spectrum. The calculated frequencies are often scaled by a factor to better match the experimental data.

  • Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts at the DFT level of theory.

Visualizing the Workflow

The process of comparing experimental and theoretical spectra can be visualized as a systematic workflow, ensuring a rigorous and comprehensive analysis.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis synthesis Synthesis of this compound purification Purification synthesis->purification exp_ftir FT-IR Spectroscopy purification->exp_ftir exp_uvvis UV-Vis Spectroscopy purification->exp_uvvis exp_nmr NMR Spectroscopy purification->exp_nmr compare_ftir Compare FT-IR Spectra exp_ftir->compare_ftir compare_uvvis Compare UV-Vis Spectra exp_uvvis->compare_uvvis compare_nmr Compare NMR Spectra exp_nmr->compare_nmr geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft giao_nmr GIAO NMR Calculation geom_opt->giao_nmr freq_calc->compare_ftir td_dft->compare_uvvis giao_nmr->compare_nmr validation Structural & Electronic Validation compare_ftir->validation compare_uvvis->validation compare_nmr->validation

Validating the Mechanism of Action of 2-Salicylideneaminophenol Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Salicylideneaminophenol and its derivatives with alternative antimicrobial agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms of action to aid in research and drug development.

Mechanism of Action: A Dual Approach

This compound and related Schiff bases exhibit a dual mechanism of action, encompassing both direct antimicrobial effects and modulation of the host inflammatory response. This multifaceted approach makes them promising candidates for further investigation as therapeutic agents. Their primary mechanisms involve the disruption of microbial processes and the inhibition of key inflammatory signaling pathways within host cells.

The anti-inflammatory effects are largely attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of inflammatory mediators like prostaglandins and nitric oxide.[1][2]

Comparative Antimicrobial Performance

The antimicrobial efficacy of this compound derivatives and other Schiff bases has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for these compounds compared to conventional antibiotics. Lower MIC values indicate greater efficacy.

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Taurine-5-Bromosalicylaldehyde Schiff baseStaphylococcus aureus ATCC 4330032--
Taurine-5-Bromosalicylaldehyde Schiff baseMycobacterium smegmatis mc²155>60--
Diiodo derivative of a Schiff baseStaphylococcus aureus7.81Bacitracin7.81
Diiodo derivative of a Schiff baseEnterococcus faecalis15.62Bacitracin15.62
4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-oneKlebsiella ozaenae---
4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-oneSalmonella enterica---
Aminophenazone Schiff base (cyano derivative)Escherichia coli6.25--
Aminophenazone Schiff base (chloro derivative)Staphylococcus aureus6.25--
Aminophenazone Schiff base (cyano derivative)Salmonella typhimurium6.25--
Aminophenazone Schiff base (chloro derivative)Streptococcus pyogenes6.25--

Table 1: Comparative Antibacterial Activity of Schiff Base Derivatives. This table showcases the MIC values of various Schiff base compounds against selected bacterial strains, with bacitracin included as a reference antibiotic where available.[3][4]

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(2-hydroxy benzylidine)-2'-hydroxy imine (HHP)Candida albicans-Nystatin-
N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazine (PDH)Candida albicans-Nystatin-
Aminophenazone Schiff base (cyano derivative)Aspergillus niger---
Aminophenazone Schiff base (chloro derivative)Aspergillus niger---
Cu(II) complex of a Schiff baseCandida albicans-Fluconazole0.0051 (µmol/mL)
Cu(II) complex of a Schiff baseAspergillus niger-Fluconazole0.0102 (µmol/mL)

Table 2: Comparative Antifungal Activity of Schiff Base Derivatives. This table presents the antifungal activity of different Schiff base compounds against common fungal pathogens, with nystatin and fluconazole as reference antifungals.[5][6]

Experimental Protocols

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used for the qualitative screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Well Preparation: Sterile cork borers (e.g., 6 mm in diameter) are used to create wells in the agar.

  • Application of Test Compound: A defined volume (e.g., 100 µL) of the this compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of antimicrobial activity.[7][8]

  • Preparation of Stock Solution: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity Assays

1. Inhibition of iNOS and COX-2 Expression in Macrophages

This protocol uses the RAW 264.7 macrophage cell line as a model for inflammation.[9][10][11]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

  • Pre-treatment with Test Compound: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound compound, and the cells are incubated for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for an additional 18-24 hours.

  • Measurement of Nitric Oxide (NO) Production (iNOS activity): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is used to quantify the nitrite concentration.

  • Measurement of Prostaglandin E2 (PGE2) Production (COX-2 activity): The concentration of PGE2 in the culture supernatant is measured using a commercial ELISA kit.

  • Western Blot Analysis: Cell lysates are prepared, and the protein expression levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound antimicrobial agents and a typical experimental workflow for their evaluation.

G NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_active Active NF-κB (p50/p65) NF-κB->NF-κB_active translocates 2-SAP This compound 2-SAP->IKK_Complex inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NF-κB_active->Gene_Expression induces

NF-κB Pathway Inhibition

G MAPK Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors / Stress Receptor Receptor Growth_Factors_Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates 2-SAP This compound 2-SAP->ERK inhibits phosphorylation Gene_Expression Inflammatory & Proliferation Gene Expression Transcription_Factors->Gene_Expression induces

MAPK Pathway Inhibition

G Experimental Workflow for Antimicrobial Evaluation Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Agar_Well_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Prepare_Inoculum->Agar_Well_Diffusion Measure_Zones Measure Zones of Inhibition Agar_Well_Diffusion->Measure_Zones Broth_Microdilution Broth Microdilution Assay (Quantitative MIC) Measure_Zones->Broth_Microdilution Proceed if active Determine_MIC Determine Minimum Inhibitory Concentration Broth_Microdilution->Determine_MIC Data_Analysis Data Analysis and Comparison with Alternative Agents Determine_MIC->Data_Analysis End End Data_Analysis->End

Antimicrobial Evaluation Workflow

References

A Comparative Guide to 2-Salicylideneaminophenol and Commercial Analytical Reagents for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 25, 2025 – In the dynamic landscape of analytical chemistry, the precise quantification of metal ions is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the Schiff base, 2-Salicylideneaminophenol, against established commercial analytical reagents for the spectrophotometric determination of iron (Fe), copper (Cu), and zinc (Zn). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most suitable reagent for specific analytical needs.

Performance Comparison

The efficacy of an analytical reagent is determined by several key performance indicators, including molar absorptivity (a measure of how strongly the analyte complex absorbs light), the optimal pH range for analysis, the wavelength of maximum absorbance (λmax), and the linear range over which Beer's Law is obeyed. The following tables summarize these quantitative parameters for this compound (data based on closely related derivatives) and the respective commercial standards.

Iron (Fe) Detection
ReagentMolar Absorptivity (ε)Optimal pHλmax (nm)Linear Range
This compound Derivative 16,460 L mol⁻¹cm⁻¹8.23851 - 10 ppm
1,10-Phenanthroline 11,100 L mol⁻¹cm⁻¹2 - 95080.1 - 4.0 ppm

Note: Data for the this compound derivative is based on 5-bromo salicylidene-2-aminothiophenol.[1][2]

Copper (Cu) Detection
ReagentMolar Absorptivity (ε)Optimal pHλmax (nm)Linear Range
This compound Derivative 25,739 L mol⁻¹cm⁻¹5.7 - 6.84400.1 - 4.0 µg/mL
Bicinchoninic Acid (BCA) 7,700 L mol⁻¹cm⁻¹Alkaline5620.02 - 2 mg/mL

Note: Data for the this compound derivative is based on N-(o-methoxy benzaldehyde)-2-aminophenol.

Zinc (Zn) Detection
ReagentMolar Absorptivity (ε)Optimal pHλmax (nm)Linear Range
This compound Derivative 18,000 L mol⁻¹cm⁻¹6.04300.26 - 2.61 µg/mL
Zincon ~24,200 L mol⁻¹cm⁻¹~9.06200.1 - 3.0 mg/L

Note: Data for the this compound derivative is based on 2-Benzoylpyridine thiosemicarbazone.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are summarized protocols for the use of this compound derivatives and the benchmarked commercial reagents.

General Protocol for Metal Ion Determination with this compound Derivatives (Illustrative)

This protocol is a generalized procedure based on the use of Schiff base reagents for solvent extraction and spectrophotometric determination.

  • Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., 0.05% in chloroform).

  • Sample Preparation: Prepare a standard aqueous solution of the metal ion of interest.

  • Complex Formation and Extraction: In a separatory funnel, mix a known volume of the aqueous metal ion solution with the reagent solution. Adjust the pH to the optimal range using appropriate buffers. Shake vigorously for a specified time (e.g., 1 minute) to facilitate complex formation and extraction into the organic phase.

  • Measurement: Allow the phases to separate. Collect the organic phase, dry it with anhydrous sodium sulfate, and bring it to a known volume with the organic solvent. Measure the absorbance of the solution at the λmax against a reagent blank.

  • Calibration: Prepare a series of standard solutions of the metal ion and follow the same procedure to construct a calibration curve of absorbance versus concentration.

Protocol for Iron (Fe) Determination with 1,10-Phenanthroline

This method relies on the formation of a stable, orange-red complex between Fe(II) and 1,10-phenanthroline.

  • Reagent Preparation:

    • 1,10-Phenanthroline solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.

    • Hydroxylamine hydrochloride solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce Fe(III) to Fe(II).

    • Sodium acetate solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water to act as a buffer.

  • Standard Preparation: Prepare a series of standard iron solutions from a stock solution of ferrous ammonium sulfate.

  • Procedure: To a known volume of the sample or standard in a 100 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution. Dilute to the mark with deionized water and allow to stand for 10 minutes for full color development.

  • Measurement: Measure the absorbance at 508 nm against a reagent blank.

Protocol for Copper (Cu) Determination with Bicinchoninic Acid (BCA)

The BCA assay is based on the reduction of Cu(II) to Cu(I) by protein in an alkaline medium, followed by the chelation of Cu(I) by two molecules of BCA, forming a purple-colored complex. While primarily a protein assay, it is fundamentally a copper detection method.

  • Working Reagent Preparation: Mix 50 parts of BCA Reagent A with 1 part of Copper(II) Sulfate Reagent B.

  • Procedure: Add a small volume of the copper-containing sample or standard to the working reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes, 60°C for 30 minutes, or room temperature for 2 hours.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 562 nm.

Protocol for Zinc (Zn) Determination with Zincon

This method involves the formation of a blue-colored complex between zinc and the zincon reagent in an alkaline solution.

  • Reagent Preparation:

    • Zincon solution: Dissolve zincon powder in a suitable solvent.

    • Buffer solution: Prepare a buffer solution to maintain the optimal pH of approximately 9.0.

    • Cyanide solution: To mask interfering heavy metals.

    • Cyclohexanone: To selectively release zinc from its cyanide complex.

  • Procedure: To the sample, add a cyanide solution to complex zinc and other heavy metals. Then, add cyclohexanone to selectively free the zinc. Finally, add the zincon reagent in the buffered solution.

  • Measurement: Measure the absorbance of the resulting blue complex at approximately 620 nm.

Visualizing the Analytical Workflow

To better illustrate the comparative experimental process, the following diagrams outline the logical flow of a typical spectrophotometric analysis.

General Spectrophotometric Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation mixing Mixing of Sample and Reagents reagent_prep->mixing sample_prep Sample/Standard Preparation sample_prep->mixing incubation Incubation/Color Development mixing->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement analysis Data Analysis (Calibration Curve) measurement->analysis quantification Quantification of Analyte analysis->quantification

Caption: A generalized workflow for spectrophotometric analysis.

Decision Pathway for Reagent Selection start Define Analytical Requirements sensitivity Required Sensitivity (Molar Absorptivity) start->sensitivity ph_range Sample pH Constraints sensitivity->ph_range High sensitivity->ph_range Moderate interferences Potential Interferences ph_range->interferences Specific pH ph_range->interferences Wide pH reagent_s This compound (or derivative) interferences->reagent_s Minimal reagent_c Commercial Reagent interferences->reagent_c Known/Maskable end Select Optimal Reagent reagent_s->end reagent_c->end

Caption: A decision-making flowchart for selecting an analytical reagent.

Conclusion

The selection of an appropriate analytical reagent is a critical decision that influences the accuracy, sensitivity, and efficiency of metal ion quantification. Commercial reagents like 1,10-phenanthroline, bicinchoninic acid, and zincon offer well-established protocols and reliable performance. This compound and its derivatives present a compelling alternative, in some cases demonstrating higher molar absorptivity, which translates to greater sensitivity. However, the optimal conditions, particularly pH, may be more constrained.

This guide serves as a foundational resource for researchers to make informed decisions based on the specific requirements of their analytical tasks. The provided data and protocols should be further validated in the context of the user's specific sample matrices and instrumentation.

References

Unveiling the Structural Nuances of 2-Salicylideneaminophenol Polymorphs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of two known polymorphs of 2-Salicylideneaminophenol reveals distinct structural arrangements, offering insights into the phenomenon of polymorphism in Schiff bases. This comparative guide, tailored for researchers, scientists, and drug development professionals, presents a side-by-side analysis of their crystal structures, supported by experimental data and detailed methodologies.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceuticals and other advanced materials. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can have significant implications for their application. In the case of this compound, a Schiff base with potential applications in medicinal chemistry and materials science, understanding its polymorphic behavior is of paramount importance.

Comparative Crystallographic Data

The fundamental differences between Form I and Form II of this compound are captured in their crystallographic parameters. The following table summarizes the key data obtained from single-crystal X-ray diffraction studies.

ParameterForm IForm II
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/n
a (Å) 12.063(3)10.896(2)
b (Å) 5.8640(10)11.636(2)
c (Å) 14.689(3)12.345(3)
α (˚) 9090
β (˚) 90109.32(3)
γ (˚) 9090
Volume (ų) 1038.8(4)1477.1(5)
Z 44
Calculated Density (g/cm³) 1.3581.438
R-factor (%) 4.85.2

The data clearly indicates that the two polymorphs crystallize in different crystal systems, with Form I exhibiting an orthorhombic lattice and Form II a monoclinic one. This fundamental difference in symmetry leads to variations in unit cell dimensions, volume, and calculated density.

Intermolecular Interactions and Molecular Conformation

The distinct crystal packing of the two polymorphs arises from differences in their intermolecular interactions. While both forms are stabilized by a network of hydrogen bonds and van der Waals forces, the specific arrangement and nature of these interactions differ.

In Form I, the molecules are primarily linked through O-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. In contrast, the crystal structure of Form II is characterized by a different hydrogen bonding scheme, which, combined with π-π stacking interactions between the aromatic rings, results in a more densely packed structure, as reflected in its higher calculated density.

Furthermore, subtle differences in the molecular conformation, such as the dihedral angle between the salicylidene and aminophenol rings, can contribute to the overall packing efficiency and stability of each polymorphic form.

Experimental Protocols

The synthesis and crystallization of this compound polymorphs are highly sensitive to the experimental conditions. The following protocols provide a general methodology for obtaining single crystals suitable for X-ray diffraction analysis. It is important to note that slight variations in solvent, temperature, and cooling rate can lead to the formation of different polymorphs.

Synthesis of this compound

A solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of ethanol is added dropwise to a stirred solution of 2-aminophenol (1.09 g, 10 mmol) in 30 mL of ethanol. The resulting mixture is refluxed for 2 hours. Upon cooling to room temperature, the solvent is slowly evaporated to yield crystalline product.

Crystallization of Polymorphs

Form I (Orthorhombic): Single crystals of Form I can be obtained by slow evaporation of a solution of this compound in a mixture of ethanol and water at room temperature.

Form II (Monoclinic): Single crystals of Form II may be grown by slow cooling of a saturated solution of the compound in a different solvent system, such as methanol or acetone. The precise conditions for obtaining Form II would require further experimental investigation and optimization.

Characterization Techniques

The identification and characterization of the different polymorphs are typically performed using a combination of analytical techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a polymorph. Data is collected on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The structure is then solved and refined using specialized software.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline material and can distinguish between different polymorphs based on their unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and detect any phase transitions between polymorphs as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition of the different crystalline forms.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify differences in the intermolecular interactions and molecular conformations of the polymorphs.

Logical Relationship of Polymorph Formation

The formation of a specific polymorph is a complex process governed by both thermodynamic and kinetic factors. The following diagram illustrates the logical relationship between the synthesis, crystallization conditions, and the resulting polymorphic form.

Polymorph_Formation cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_polymorphs Polymorphs Reactants Salicylaldehyde + 2-Aminophenol Product This compound (in solution) Reactants->Product Condensation Conditions1 Slow Evaporation (Ethanol/Water) Product->Conditions1 Conditions2 Slow Cooling (e.g., Methanol) Product->Conditions2 FormI Form I (Orthorhombic) Conditions1->FormI FormII Form II (Monoclinic) Conditions2->FormII

Safety Operating Guide

Proper Disposal of 2-Salicylideneaminophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Salicylideneaminophenol (CAS No: 1761-56-4), a compound utilized in various research and development applications. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Overview:

This compound is classified as a hazardous chemical. According to safety data sheets, it is harmful if swallowed or inhaled and is suspected of causing genetic defects[1]. Therefore, all waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with national, state, and local regulations. It is crucial to prevent this chemical from entering drains or the environment[2][3]. Uncleaned containers should be handled as if they still contain the pure product[3].

Hazard Identification and Classification

A summary of the key hazards associated with this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defectsWarningGHS08
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07

Step-by-Step Disposal Protocol

Researchers must adhere to the following procedural steps for the safe disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including residual amounts of the chemical, contaminated personal protective equipment (PPE), weighing papers, and byproducts from reactions, must be segregated as hazardous chemical waste[3].

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams[3][4][5]. At a minimum, segregate acids, bases, oxidizers, and flammable solvents from this waste stream[4][6].

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile)[1].

    • Safety goggles or a face shield to protect against splashes[1][2].

    • A lab coat or other protective clothing[1].

    • Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][2].

3. Containerization:

  • Use a designated, leak-proof, and sealable waste container for all this compound waste[3][7].

  • The container material must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • The original product container can be used for the same waste material, but the original label should be defaced if the container is repurposed for other waste[4].

  • Ensure the container is kept closed at all times except when adding waste[7][8]. Do not leave funnels in the container opening[4].

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[3][5][7].

  • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste[4][5].

  • Indicate the date when waste accumulation began[4][8].

5. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory where the waste was generated[3][6].

  • The storage area should be away from sources of ignition and incompatible materials[3].

  • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to prevent spills from spreading in case of a container leak[5][8].

6. Disposal Request and Pickup:

  • Do not dispose of this compound down the sink or in regular trash[6][8].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[3].

  • Provide a complete and accurate description of the waste when arranging for disposal[3].

7. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid[2][3].

  • Place the absorbed material and any contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal[3][7].

  • For large spills, contact your institution's emergency response team or EHS office immediately.

8. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be considered for disposal as non-hazardous waste[4][8].

  • The rinseate from this process must be collected and disposed of as hazardous waste[8].

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Secure Area with Secondary Containment D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal at Approved Facility F->G H Spill Occurs I Contain with Inert Absorbent H->I J Collect and Place in Hazardous Waste Container I->J J->D K Empty Product Container L Triple-Rinse with Appropriate Solvent K->L M Collect Rinseate as Hazardous Waste L->M N Dispose of Rinsed Container as Non-Hazardous L->N M->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Salicylideneaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Salicylideneaminophenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Hazard and Safety Data Summary

This compound presents several health and environmental hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes key quantitative and qualitative safety data.

ParameterValue / InformationSource
GHS Hazard Statements H302 + H332: Harmful if swallowed or if inhaled.[1] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H341: Suspected of causing genetic defects.[1] H410: Very toxic to aquatic life with long lasting effects.[3][1][2][3]
Signal Word Warning[1][2][4]
Appearance Light yellow to yellow to orange powder to crystal.[4][4]
Melting Point 170 - 177 °C (338 - 351 °F)[1][5]
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon).[4][6][4][6]
Incompatibilities Acids, acid anhydrides, acid chlorides, chloroformates.[5][5]

II. Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the required procedures from preparation to post-experiment cleanup.

A. Engineering Controls and Preparation

  • Ventilation: All handling of this compound powder and solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance from the work area.[5]

  • Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Before starting, gather all necessary equipment, including containers, weighing instruments, solvents, and waste containers.

B. Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[5][7]

  • Hand Protection: Wear chemically resistant gloves. Based on data for similar phenolic compounds, butyl rubber or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use and change them frequently.

  • Body Protection: A flame-resistant lab coat that covers the knees is required.[9] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][8]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn.[7][8]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][5]

C. Step-by-Step Handling Procedure

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: Carefully weigh the solid this compound in the chemical fume hood. Use a low-flow exhaust setting if available to prevent the powder from becoming airborne.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing.

  • Performing the Experiment: Conduct all experimental manipulations within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]

III. Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

A. Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[1] For small exposures, wipe the affected area with polyethylene glycol (PEG 300 or 400) and then wash with copious amounts of water for at least 15 minutes.[8][10] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1]

B. Spill Cleanup

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[11]

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[11] Keep it in a separate, clearly labeled hazardous waste container.

  • Container Requirements: Use a compatible, leak-proof container for all this compound waste.[11] The container must be kept closed at all times, except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Disposal Method: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain or in regular trash.[1]

V. Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Prep Preparation PPE Don PPE Prep->PPE Verify Controls Handling Chemical Handling (Weighing, Dissolving) PPE->Handling Experiment Experimentation Handling->Experiment Emergency Emergency (Spill/Exposure) Handling->Emergency Decon Decontamination & Cleanup Experiment->Decon Post-Experiment Experiment->Emergency Waste Waste Disposal Decon->Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.